An In-depth Technical Guide to 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS 1895092-44-0)
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for research use only and not for human or veterinary use. The information contained herein is based on currently avai...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research use only and not for human or veterinary use. The information contained herein is based on currently available data, which is limited. All personnel handling this chemical should be properly trained and take appropriate safety precautions.
Introduction
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine and a nitrile group on a substituted benzene ring, suggests its potential as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the available technical information for this compound, highlighting its properties and potential applications, while also noting areas where data is currently unavailable in public literature.
Chemical and Physical Properties
The fundamental properties of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride are summarized below. It is important to note that detailed experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible databases or scientific literature.
The chemical structure of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is characterized by a benzonitrile core substituted with a 2-aminoethyl group at the 4-position and a methyl group at the 2-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: Chemical structure of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride.
Comparative Analysis with a Structural Analog
Due to the limited publicly available data for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride, a comparative analysis with its close structural analog, 4-(2-Aminoethyl)benzonitrile hydrochloride (CAS 167762-80-3), can provide some useful, albeit speculative, insights. The primary structural difference is the absence of the methyl group at the 2-position on the benzene ring.
Expertise & Experience Insight: The presence of the additional methyl group in the target compound is expected to slightly increase its molecular weight and may influence its crystalline structure and melting point compared to its unmethylated analog. The methyl group, being electron-donating, could also subtly alter the electronic properties of the aromatic ring, potentially affecting its reactivity and biological activity. However, without experimental data, these remain informed hypotheses.
Spectral Data
As of the date of this guide, no public spectral data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS 1895092-44-0) has been found in common scientific databases. Researchers who purchase this compound are advised to perform their own analytical characterization to confirm its identity and purity.
Synthesis and Reactivity
Caption: Potential retrosynthetic pathways for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride.
The primary amine and nitrile functionalities are the most reactive sites in the molecule. The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Potential Applications
While no specific applications for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride have been documented, its structural motifs are present in various biologically active molecules. Therefore, it can be considered a valuable intermediate for the synthesis of:
Novel pharmaceutical agents: The phenethylamine scaffold is a common feature in many psychoactive drugs and other central nervous system agents.
Agrochemicals: Benzonitrile derivatives are utilized in some herbicides and pesticides.
Material science: The rigid aromatic core and reactive functional groups could be used in the synthesis of specialized polymers or functional materials.
Safety and Handling
No specific safety data sheet (SDS) for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS 1895092-44-0) is publicly available. In the absence of specific data, it is prudent to handle this compound with the same precautions as other potentially hazardous research chemicals. The safety information for the related compound, 4-(2-Aminoethyl)benzonitrile hydrochloride (CAS 167762-80-3), indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3]
Recommended Handling Protocol
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended shipping temperature is 4°C.[1]
Spill and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a research chemical with potential as a synthetic building block. However, there is a significant lack of detailed, publicly available technical data for this specific compound. Researchers are strongly encouraged to perform their own analytical and safety assessments before use. The information provided in this guide is intended to be a starting point for further investigation and should be used in conjunction with standard laboratory safety practices.
safety data sheet SDS for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
An In-Depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride Introduction: A Proactive Approach to Laboratory Safety In the landscape of pharmaceutical research and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS No. 1895092-44-0), a compound with potential applications as a research and development chemical.[1] As Senior Application Scientists, our primary directive extends beyond experimental design to the cultivation of an uncompromising safety culture. This guide is engineered not as a static checklist, but as a dynamic framework for understanding and mitigating the risks associated with this specific molecule. The protocols herein are designed to be self-validating, grounded in the principles of chemical reactivity, toxicology, and occupational hygiene. For researchers, scientists, and drug development professionals, a deep understanding of a compound's safety profile is a prerequisite for successful and responsible innovation.
Chemical and Physical Identity: The Foundational Data
A precise understanding of a compound's identity is the cornerstone of its safe handling. Ambiguity in identification can lead to catastrophic errors in risk assessment.
Table 1: Chemical Identification of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
Hazard Identification and Risk Assessment: A Synthesis of Available Data
While a comprehensive, peer-reviewed toxicological profile for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is not widely published, a robust risk assessment can be constructed by analyzing data from closely related structural analogs and supplier-provided information. The benzonitrile functional group and the aminoethyl side chain are key indicators of potential biological activity and toxicity.
Analog compounds such as 4-(Aminomethyl)benzonitrile hydrochloride and 2-Amino-4-methylbenzonitrile exhibit a consistent hazard profile characterized by acute toxicity upon ingestion, dermal contact, or inhalation, as well as skin and eye irritation.[3][4] It is a prudent and field-proven practice to assume that 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride shares these hazardous properties.
Table 2: GHS Hazard Classification (Inferred from Analogs)
Nitrile Group (-C≡N): The toxicity of benzonitriles can be associated with their metabolic conversion. While hydrogen cyanide is not always a metabolite, the potential for cyanogenic activity necessitates handling these compounds with high caution.
Amine Group (-NH2): Primary amines can be irritating to skin, eyes, and mucous membranes. They can also act as sensitizers in some individuals.
Hydrochloride Salt: As a salt of a strong acid, the compound may contribute to irritation upon contact with moist tissues.
Safe Handling and Engineering Controls: The Proactive Defense
The principle of "as low as reasonably practicable" (ALARP) must govern all interactions with this compound. This is achieved through a multi-layered defense system combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Reliance on PPE alone is a failure of safety design. The primary mitigation of risk should always be through engineered solutions that isolate the researcher from the hazard.
Ventilation: All handling of solid 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5] The system should be designed to maintain a negative pressure and ensure airflow is directed away from the operator.
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), the use of a glove box or a ventilated balance enclosure is strongly recommended.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards identified.
Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to similar chemical structures. Always double-glove when handling the pure solid or concentrated solutions. It is critical to wash hands thoroughly after removing gloves.[3][6]
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, for any task involving weighing, transfers, or potential for splashing, a full-face shield worn over safety glasses is required to protect against unforeseen reactions or spills.[5]
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For larger quantities or tasks with significant spill risk, a chemically resistant apron is advisable. Do not wear lab coats outside of the designated laboratory area.[3]
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
Step-by-Step Experimental Protocols: From Receipt to Disposal
The following protocols are designed to provide a clear, self-validating workflow for the safe handling of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride.
Protocol: Receiving and Storage
Verification: Upon receipt, visually inspect the container for any signs of damage or leaks.
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage location should be a locked cabinet or a controlled-access area.[3][6] Many similar compounds are stored under an inert gas like argon due to potential sensitivity to air or moisture.[3][5]
Inventory: Log the compound into the chemical inventory system with the date of receipt and assigned storage location.
Protocol: Weighing and Solution Preparation
Preparation: Don all required PPE (double gloves, safety glasses, face shield, lab coat) before entering the designated handling area.
Work Area: Conduct all work within a certified chemical fume hood.[5]
Weighing: Use a tared, sealed container to weigh the solid compound. This minimizes the risk of creating and inhaling dust. A ventilated balance enclosure is ideal.
Dissolution: Slowly add the weighed solid to the solvent in a flask or beaker. Do not add solvent directly to the weighing paper or boat. Use a magnetic stirrer to facilitate dissolution and avoid splashing.
Cleaning: Decontaminate all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposables as hazardous waste.
Emergency Procedures: A Validated Response Plan
A well-rehearsed emergency plan is crucial. The seconds following an exposure or spill are critical to mitigating harm.
Exposure Response
Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[6]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3][5][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] If the person is conscious and alert, give them one or two glasses of water to drink. Seek immediate medical attention and provide the SDS or container label to the medical personnel.[6]
Spill Response Workflow
The following workflow outlines a logical and safe response to a laboratory spill.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations: The Final Step in the Lifecycle
All waste containing 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.[3][6][7]
Segregation: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][6]
Conclusion
The responsible use of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride in a research setting is predicated on a thorough understanding of its potential hazards and the rigorous application of safety protocols. This guide provides a framework for that understanding, but it is the diligent and safety-conscious researcher who ultimately ensures a safe laboratory environment. By integrating these principles of hazard assessment, engineering controls, and procedural discipline, we can advance scientific discovery without compromising personal or environmental safety.
References
4-amino-2-methylbenzonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
4-[2-Aminoethyl(ethyl)amino]-2-methylbenzonitrile. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme. Retrieved March 17, 2026, from [Link]
Comprehensive Physicochemical Characterization of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride: Thermal Analysis and Analytical Protocols
Executive Summary The characterization of novel pharmaceutical building blocks requires rigorous analytical methodologies to ensure downstream formulation stability and synthetic reproducibility. 4-(2-Aminoethyl)-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The characterization of novel pharmaceutical building blocks requires rigorous analytical methodologies to ensure downstream formulation stability and synthetic reproducibility. 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS: 1895092-44-0) is a primary amine salt featuring a substituted benzonitrile pharmacophore[1]. Determining the precise melting point (Tm) and boiling point (Tb) of such amine hydrochlorides presents unique thermochemical challenges. Because hydrochloride salts typically undergo thermal degradation prior to vaporization, standard capillary melting and boiling techniques are insufficient.
This whitepaper provides an in-depth, self-validating framework for determining the thermal properties of this compound, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with ASTM and USP standards.
Structural Context and Thermal Behavior
The thermal behavior of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is dictated by its ionic crystal lattice. The strong intermolecular hydrogen bonding between the primary ammonium cation and the chloride anion significantly elevates its melting point compared to its free base counterpart.
Causality in Thermal Profiling:
When heat is applied to the hydrochloride salt, the energy required to disrupt the ionic lattice often overlaps with the activation energy required for the dissociation of hydrogen chloride (HCl) gas. Consequently, the compound does not exhibit a true "boiling point." Instead, it undergoes an endothermic melt immediately followed by (or concurrent with) exothermic decomposition[2]. To accurately characterize the boiling point, the compound must first be converted to its free base form, while the melting point of the salt must be isolated using precision calorimetry.
Quantitative Data Summary
The following table summarizes the expected thermal parameters and the appropriate analytical methodologies required for their empirical determination.
Table 1: Physicochemical Properties and Analytical Matrix
Property
Free Base (4-(2-Aminoethyl)-2-methylbenzonitrile)
Hydrochloride Salt (CAS 1895092-44-0)
Molecular Weight
160.22 g/mol
196.68 g/mol
Physical State (RT)
Viscous Liquid / Low-melting Solid
Crystalline Powder
Melting Point (
Tm
)
~40 - 50 °C (Predicted)
210 - 230 °C (Decomposition expected)
Boiling Point (
Tb
)
280 - 300 °C @ 760 mmHg (Predicted)
N/A (Decomposes prior to vaporization)
Primary Analytical Method
Micro-ebulliometry
DSC (ASTM E794) & TGA
Melting Point Determination: Differential Scanning Calorimetry (DSC)
To prevent the subjective visual interpretation inherent in capillary melting point apparatuses, Differential Scanning Calorimetry (DSC) is the gold standard for amine hydrochlorides. DSC measures the heat flow required to increase the temperature of the sample against a reference, isolating the endothermic melting phase from subsequent exothermic decomposition[2]. This protocol adheres strictly to ASTM E794 guidelines for determining fusion temperatures[3].
Self-Validating DSC Protocol
Every thermal analysis must operate as a closed, self-validating loop to ensure data integrity.
System Suitability & Calibration (The Validation Step):
Action: Run a high-purity Indium standard through a 10 °C/min heating ramp.
Validation Criteria: The system is validated only if the extrapolated onset temperature is 156.6 ± 0.1 °C and the heat of fusion (
ΔHf
) is 28.45 ± 0.5 J/g. This guarantees the thermocouple and heat-flux sensors are accurate[3].
Sample Preparation:
Action: Weigh 1.5 to 3.0 mg of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride into a hermetic aluminum pan.
Causality: Hermetic sealing suppresses the premature volatilization of residual moisture or trace solvents, preventing artificial broadening of the melting endotherm[4].
Atmospheric Control:
Action: Purge the furnace with dry Nitrogen (
N2
) at 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation of the primary amine at elevated temperatures, ensuring the recorded transition is purely physical, not chemical[2].
Thermal Ramping & Analysis:
Action: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C.
Data Extraction: Calculate the extrapolated onset temperature (
Tonset
), which represents the true thermodynamic melting point, rather than the peak temperature (
Tpeak
), which is influenced by sample mass and thermal lag.
Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.
Boiling Point & Decomposition: TGA and Micro-Ebulliometry
Because 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride decomposes before boiling, determining its volatility profile requires a two-pronged approach: Thermogravimetric Analysis (TGA) for the salt, and Micro-Ebulliometry for the free base.
Self-Validating TGA Protocol (For the Hydrochloride Salt)
TGA monitors mass loss as a function of temperature, identifying the exact point of HCl dissociation.
Calibration: Validate the microbalance using a certified reference mass (e.g., 100 mg standard) and temperature using the Curie point of Nickel.
Execution: Heat 5 mg of the salt in an open platinum pan at 10 °C/min under
N2
.
Causality: The first derivative of the mass-loss curve (DTG) will show a sharp peak corresponding to the loss of ~18.5% mass (the theoretical mass fraction of HCl in the 196.68 g/mol salt). This confirms the decomposition temperature, proving why a standard boiling point cannot be obtained for the salt.
Self-Validating Micro-Ebulliometry (For the Free Base)
To find the true boiling point, the salt must be neutralized.
Free-Basing: Dissolve the salt in aqueous
NaOH
(pH > 12), extract with Dichloromethane (DCM), dry over
MgSO4
, and evaporate the solvent to yield the free base.
System Validation: Run a micro-ebulliometer with a Biphenyl standard. The system is validated if the recorded boiling point is 255.9 ± 0.5 °C at 760 mmHg.
Execution: Introduce 2 mL of the free base into the ebulliometer. Heat until the liquid-vapor equilibrium is established (indicated by a constant reflux ring and stable thermocouple reading).
Mechanistic phase transition and decomposition pathway during thermal analysis.
Mechanistic Insights into Phase Transitions and Purity
Beyond simple identification, the melting point profile generated by DSC serves as a highly sensitive purity assay, governed by USP <891> [4].
According to the Van't Hoff law of melting point depression, impurities that dissolve in the melt (e.g., residual synthetic solvents or structural isomers like 4-amino-2-methylbenzonitrile byproducts) will disrupt the crystal lattice[4]. This disruption manifests in the DSC thermogram in two ways:
Depression of
Tonset
: The melting phase begins at a lower temperature than the theoretically pure compound.
Broadening of the Peak: The
ΔT
between the onset and peak temperature widens. A highly pure (>99%) sample of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride will exhibit a sharp, narrow endotherm (typically
ΔT<2°C
) prior to the decomposition baseline shift[4].
By integrating the area under the melting peak to find the enthalpy of fusion (
ΔHf
) and applying the Van't Hoff equation, scientists can mathematically quantify the mole fraction of eutectic impurities without the need for complex chromatographic separation.
References
NextSDS. "4-(2-aminoethyl)-2-methylbenzonitrile hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
ASTM International. "ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Standards. Available at:[Link]
Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager Magazine. Available at:[Link]
Netzsch Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals (USP <891>)." Netzsch Applications. Available at:[Link]
toxicological profile and hazards of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
An In-Depth Technical Guide to the Toxicological Profile and Hazards of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride Introduction 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a substituted benzonitrile c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Toxicological Profile and Hazards of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
Introduction
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a substituted benzonitrile compound that, like many novel chemical entities, presents a series of unknown toxicological parameters. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's potential hazards is paramount for safe handling and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known hazard profile of this compound, infers its likely toxicological properties based on structurally related molecules, and furnishes detailed, field-proven protocols for its empirical toxicological assessment. The narrative is structured not as a rigid template, but as a logical progression from known data to a strategic framework for further investigation.
Chemical Identity and Physicochemical Properties
A foundational step in any toxicological assessment is the precise identification of the chemical entity. The properties of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride are summarized below.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. Based on supplier safety data, 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is classified as a hazardous substance.
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity (Oral)
GHS07
Warning
H302: Harmful if swallowed
Acute Toxicity (Dermal)
GHS07
Warning
H312: Harmful in contact with skin
Skin Corrosion/Irritation
GHS07
Warning
H315: Causes skin irritation
Serious Eye Damage/Irritation
GHS07
Warning
H319: Causes serious eye irritation
Acute Toxicity (Inhalation)
GHS07
Warning
H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)
GHS07
Warning
H335: May cause respiratory irritation
Source: Data compiled from Sigma-Aldrich Safety Information.[1]
Precautionary Statements (P-Statements):
Safe handling is dictated by adherence to the following precautionary measures:
General Advice: Immediately remove any clothing soiled by the product.[2] In case of accident or if you feel unwell, seek medical advice immediately.[3]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is irregular or has stopped, administer artificial respiration.[3] Call a physician or poison control center.[6][7]
Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly.[2][6] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2]
Ingestion: Rinse mouth.[4] Drink plenty of water and provide fresh air.[2] Immediately call a poison center or doctor.[6][7]
Toxicological Profile: An Evidence-Based Postulation
Direct toxicological studies on 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride are not publicly available. Therefore, this profile is constructed by synthesizing data from structurally analogous compounds to provide an expert assessment of its likely toxicological properties.
Acute Toxicity
The compound is classified as "Harmful" if swallowed, inhaled, or in contact with the skin. This is consistent with data from related benzonitrile derivatives. For instance, the parent compound, benzonitrile, has oral LD50 values in rats ranging from 690–1500 mg/kg bw and is classified as harmful if swallowed and in contact with skin.[8] Other similar structures, like 2-Amino-4-methylbenzonitrile, are rated as "Toxic" (a higher hazard category) if swallowed, inhaled, or in contact with skin.[6][7] This suggests that while the toxicity of the target compound is significant, it may be moderate compared to some of its close analogs.
Irritation and Sensitization
The classification "Causes skin irritation" and "Causes serious eye irritation" is explicit. This is a common property for this class of chemicals. Studies on benzonitrile show it to be a slight skin and eye irritant in animal models, with case reports of skin reddening and blistering in humans.[8]
Genotoxicity
There is no available data on the mutagenic or genotoxic potential of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. However, this is a critical parameter to assess. Notably, the related compound 4-Aminobenzonitrile is suspected of causing genetic defects.[3] This finding underscores the necessity of performing a bacterial reverse mutation assay (Ames test) to rule out mutagenic potential.
Metabolism and Potential for Cyanide Release
A primary concern with nitrile-containing compounds is the potential for metabolic release of the cyanide ion. However, studies on benzonitrile indicate that hydrogen cyanide (HCN) was not identified as a metabolite, and the cyanide ion was not found to be formed in vivo or in vitro.[8] The primary metabolic pathway involves oxidation of the aromatic ring. While this suggests a low risk of cyanide intoxication, it cannot be definitively ruled out for this specific substituted structure without empirical data. The nitrile pharmacophore is present in numerous pharmaceuticals and its role can be varied.[9]
Potential Mechanism of Action
The precise mechanism of toxicity is unknown. For many nitriles, toxicity is related to the metabolic fate of the cyano group.[8] For this compound, toxicity is likely multifactorial, stemming from its overall chemical reactivity and interaction with cellular macromolecules.
Proposed Toxicological Assessment Strategy
For a novel chemical entity like 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride, a tiered approach to toxicological testing is logical and resource-efficient. The following strategy provides a robust framework for generating essential safety data.
Caption: Proposed tiered workflow for toxicological assessment.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which the test article causes 50% inhibition of cell viability (IC50). It measures the metabolic activity of living cells via the reduction of a tetrazolium salt.
Methodology:
Cell Seeding: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined optimal density and incubate for 16-24 hours at 37°C, 5% CO₂.[10]
Compound Preparation: Prepare a stock solution of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride in a suitable solvent (e.g., DMSO, water). Perform serial dilutions in complete growth medium to create a range of test concentrations.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).[11]
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This assay is a widely used method for evaluating the mutagenic potential of a chemical substance.[12][13] It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[12] A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.
Caption: Workflow for the Ames Test protocol.
Methodology:
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively).[14]
Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats induced with a P450-inducing agent (e.g., Aroclor 1254) to simulate mammalian metabolism.[12][14] This is crucial for identifying pro-mutagens.
Plate Incorporation: In a test tube containing 2 mL of molten top agar (kept at 45°C), add the following in sequence: 100 µL of bacterial culture, 100 µL of the test compound at a specific concentration, and 500 µL of either S9 mix (+S9 condition) or a buffer (-S9 condition).[12][15]
Plating: Vortex the tube briefly and pour the contents evenly onto a minimal glucose agar plate.[12]
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]
Colony Counting: Count the number of visible revertant colonies on each plate.
Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control plates.[15] Positive controls (known mutagens) must be run in parallel to validate the assay.
This in vivo method is a stepwise procedure that uses a minimum number of animals to classify a substance for its acute oral toxicity and provide an estimate of its lethal dose.[16][17]
Methodology:
Animal Selection: Use a single sex of a standard rodent strain (usually female rats, as they are often slightly more sensitive).[16]
Dose Level Selection: Based on available information and GHS classifications ("Harmful"), a starting dose of 300 mg/kg body weight is appropriate. Other fixed starting doses are 5, 50, and 2000 mg/kg.
Procedure:
Step 1: Administer the starting dose to a group of 3 animals by oral gavage.
Observation: Observe the animals closely for mortality and clinical signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.[16]
Decision Point:
If 2 or 3 animals die, the test is stopped, and the substance is classified. The estimated LD50 is in the range of the tested dose.
If 0 or 1 animal dies, proceed to the next step.
Step 2: Dose another 3 animals at either a lower dose (if 1 animal died) or a higher dose (if 0 animals died) according to the guideline's flow chart.
Endpoint: The procedure continues in steps until enough information is gathered to classify the substance according to GHS categories based on the observed mortality at specific dose levels.[17] All animals are subjected to gross necropsy at the end of the study.[18]
Conclusion
While 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride has an incomplete toxicological dataset, a robust hazard profile can be constructed based on its GHS classification and data from structurally related benzonitriles. It should be handled as a substance that is harmful via oral, dermal, and inhalation routes, and is a significant skin and eye irritant. A critical data gap remains regarding its genotoxic potential, which must be addressed with an Ames test. The provided experimental protocols offer a validated, tiered strategy for researchers to empirically determine the toxicological profile of this and other novel chemical entities, ensuring both laboratory safety and the generation of crucial data for drug development and regulatory purposes.
References
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link][16]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Retrieved from [Link][17]
OECD. (n.d.). Test No. 401: Acute Oral Toxicity. OECD. Retrieved from [Link][19]
Jadhav, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link][13]
OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Retrieved from [Link][18]
U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link][15]
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Technical Manual. Retrieved from [Link][11]
University of Wisconsin-Madison. (n.d.). The Ames Test. Retrieved from [Link][20]
Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link][10]
Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link][14]
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link][21]
Safety Data Sheet. (2024, April 29). Generic SDS for an irritant substance. Retrieved from a generic supplier SDS.[2]
Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet: 2-Amino-4-methylbenzonitrile. Retrieved from a generic supplier SDS.[7]
Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link][8]
Sigma-Aldrich. (2026, January 13). Safety Data Sheet. Generic SDS for a harmful substance. Retrieved from a generic supplier SDS.[22]
MilliporeSigma. (n.d.). 4-(2-Aminoethyl)benzonitrile hydrochloride. Retrieved from [Link][1]
PubChem. (n.d.). 4-(2-(((2-Amino-4-methylquinolin-7-yl)methyl)amino)ethyl)-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][23]
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link][3]
Ohtake, A., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-7. Retrieved from [Link][24]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link][9]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Compound: 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS: 1895092-44-0)
Introduction & Mechanistic Rationale
The installation of primary aminoethyl groups onto functionalized aromatic rings is a recurring challenge in drug development. Traditional synthetic routes often rely on the reduction of aryl acetonitriles or nitroalkenes. However, these methods are fundamentally incompatible with reducible functional groups, such as the cyano moiety present in 4-(2-aminoethyl)-2-methylbenzonitrile.
To bypass these chemoselectivity issues, this protocol details a highly robust, two-step procedure leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling with potassium [2-(Boc-amino)ethyl]trifluoroborate, followed by quantitative deprotection.
Causality & Design Choices:
Reagent Selection: Potassium alkyltrifluoroborates are utilized because they are air- and moisture-stable, free-flowing solids. Under aqueous basic conditions, they act as slow-release reservoirs of the active boronic acid, which minimizes undesired protodeboronation and homocoupling side reactions ().
Catalyst Dynamics: Coupling sp³-hybridized organoborons with aryl halides is notoriously difficult due to competing β-hydride elimination. By employing
PdCl2(dppf)
, the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, allowing it to outcompete β-hydride elimination.
Self-Validating Deprotection: The Boc group is cleaved using anhydrous HCl in dioxane. This step is inherently self-validating: the reaction is driven to completion by the thermodynamic release of isobutylene and
CO2
gas. Furthermore, the desired hydrochloride salt () precipitates directly from the ethereal solvent, bypassing the need for tedious late-stage chromatographic purification.
Reaction Workflow
Figure 1: Two-step synthesis of 4-(2-aminoethyl)-2-methylbenzonitrile HCl via Molander coupling.
Materials and Reagents
Note: The quantities below are scaled for a standard 10 mmol research-grade preparation.
Reagent / Material
CAS Number
MW ( g/mol )
Equivalents
Amount
4-Bromo-2-methylbenzonitrile
67832-11-5
196.04
1.00
1.96 g
Potassium [2-(Boc-amino)ethyl]trifluoroborate
926280-83-3
251.13
1.10
2.76 g
PdCl2(dppf)⋅CH2Cl2
95464-05-4
816.60
0.05
408 mg
Cesium Carbonate (
Cs2CO3
)
534-17-8
325.82
3.00
9.77 g
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
-
45 mL
Deionized Water (Degassed)
7732-18-5
18.02
-
5 mL
4M HCl in Dioxane
N/A
36.46
10.0
25 mL
Step-by-Step Experimental Protocol
Step 1: Palladium-Catalyzed Aminoethylation
Preparation: Charge a flame-dried, 100 mL Schlenk flask with 4-bromo-2-methylbenzonitrile (1.96 g, 10.0 mmol), potassium [2-(Boc-amino)ethyl]trifluoroborate (2.76 g, 11.0 mmol),
Cs2CO3
(9.77 g, 30.0 mmol), and
PdCl2(dppf)⋅CH2Cl2
(408 mg, 0.5 mmol).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure complete removal of oxygen.
Solvent Addition: Syringe in degassed THF (45 mL) followed by degassed deionized
H2O
(5 mL).
Causality Note: The 10:1 THF/
H2O
ratio is critical. The water dissolves the inorganic base and facilitates the slow hydrolysis of the trifluoroborate into the active boronic acid species, preventing premature degradation.
Reaction: Replace the septum with a Teflon-coated screw cap under a positive flow of argon. Heat the biphasic mixture in an oil bath at 80 °C with vigorous magnetic stirring for 12 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 30 mL) and brine (30 mL).
Purification: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford tert-butyl (2-(4-cyano-3-methylphenyl)ethyl)carbamate as a pale yellow solid.
Step 2: Boc Deprotection and Salt Precipitation
Dissolution: Transfer the purified intermediate from Step 1 into a 100 mL round-bottom flask. Dissolve the solid in a minimum volume of anhydrous dichloromethane (DCM, ~10 mL).
Acidification: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 4M HCl in dioxane (25 mL, 100 mmol).
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Causality Note: Monitor the reaction visually. The cleavage of the Boc group generates isobutylene and
CO2
. The cessation of micro-bubble formation is a reliable physical indicator that the deprotection is complete.
Precipitation: Slowly add cold diethyl ether (40 mL) to the reaction mixture while stirring vigorously. The target hydrochloride salt will crash out of solution as a white precipitate.
Isolation: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 15 mL) to remove any residual dioxane and organic impurities.
Drying: Dry the resulting white powder under high vacuum at 40 °C for 4 hours to yield pure 4-(2-aminoethyl)-2-methylbenzonitrile hydrochloride.
Analytical Characterization (Expected Results)
To verify the integrity of the synthesized compound, compare the analytical data against the following expected parameters:
Ensure strict adherence to the freeze-pump-thaw or rigorous sparging techniques for solvents prior to addition.
Poor biphasic mixing.
Use a suitably sized magnetic stir bar and increase stirring speed to >800 rpm to ensure maximum interfacial surface area.
Incomplete Deprotection
Moisture contamination in the HCl/Dioxane solution.
Water competes with the acid, stalling the cleavage. Ensure the 4M HCl in dioxane is anhydrous and freshly titrated/purchased.
Gummy Product in Step 2
Rapid addition of diethyl ether trapping impurities.
Add the cold diethyl ether dropwise initially to induce controlled nucleation before adding the bulk volume.
References
Molander, G. A., & Vargas, F. (2006). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki−Miyaura Cross-Coupling. Organic Letters, 8(24), 5465–5468.[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121250399, 4-(2-aminoethyl)-2-methylbenzonitrile. Retrieved from[Link]
Application
Application Notes and Protocols: Catalytic Hydrogenation of 4-(2-Aminoethyl)-2-methylbenzonitrile Derivatives
Introduction The selective reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The selective reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The target molecule of this guide, 2-(4-(aminomethyl)-3-methylphenyl)ethan-1-amine, derived from the catalytic hydrogenation of 4-(2-Aminoethyl)-2-methylbenzonitrile, represents a diamine scaffold with significant potential in drug discovery due to its structural motifs. This document provides a comprehensive overview of the catalytic hydrogenation of 4-(2-Aminoethyl)-2-methylbenzonitrile derivatives, delving into the mechanistic underpinnings, offering detailed experimental protocols, and exploring process optimization strategies. The aim is to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and selective synthesis of the corresponding primary diamine.
Mechanistic Insights: The "Why" Behind the Protocol
Catalytic hydrogenation of nitriles is an atom-economical and efficient route to amines.[1] However, achieving high selectivity for the desired primary amine can be challenging, as the reaction can also yield secondary and tertiary amines as byproducts.[3][4] Understanding the reaction mechanism is paramount to controlling the product distribution.
The process initiates with the adsorption of the nitrile group and hydrogen onto the catalyst surface. The nitrile is sequentially hydrogenated to an intermediate imine, which is then further reduced to the primary amine.[4] The formation of secondary and tertiary amines occurs when the newly formed primary amine attacks the intermediate imine, leading to a new imine that can be further hydrogenated.[3][4]
Several factors influence the selectivity of this reaction:
Catalyst Choice: Group 10 metals like Raney nickel, palladium, and platinum are commonly used.[3] The choice of catalyst can significantly impact selectivity. For instance, Raney nickel is a cost-effective and active catalyst for this transformation.[5][6]
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the reaction pathway.[3]
Additives: The addition of ammonia or a basic substance can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction that leads to these byproducts.[4][7][8]
Reaction Conditions: Temperature and hydrogen pressure are critical parameters that need to be carefully controlled to achieve the desired outcome.[3][8]
Visualizing the Reaction Pathway
Caption: General reaction pathway for nitrile hydrogenation.
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the catalytic hydrogenation of 4-(2-Aminoethyl)-2-methylbenzonitrile.
Materials and Reagents
Reagent
Grade
Supplier
4-(2-Aminoethyl)-2-methylbenzonitrile
≥98%
Commercial Source
Raney® Nickel (slurry in water)
Activated Catalyst
Commercial Source
Methanol (Anhydrous)
≥99.8%
Commercial Source
Ammonia solution in Methanol
2.0 M
Commercial Source
Hydrogen (H₂) gas
High Purity
Gas Supplier
Diatomaceous Earth (e.g., Celite®)
Filtering Aid
Commercial Source
Equipment
High-pressure autoclave reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature controller, and pressure gauge.
Schlenk line or glovebox for inert atmosphere operations.
Standard laboratory glassware.
Filtration apparatus.
Rotary evaporator.
Detailed Step-by-Step Protocol
Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully weigh the required amount of Raney® Nickel slurry. Wash the catalyst with anhydrous methanol (3 x 10 mL per gram of catalyst) to remove the water. This is a critical step as water can negatively impact the reaction.
Reactor Setup:
Transfer the washed Raney® Nickel catalyst to the high-pressure autoclave.
Add the 4-(2-Aminoethyl)-2-methylbenzonitrile substrate.
Add the methanolic ammonia solution and anhydrous methanol. The use of a methanolic ammonia solution is crucial for maximizing the selectivity towards the primary amine.[7]
Reaction Execution:
Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-200 psig).[5]
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-75 °C).[5]
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
Work-up and Isolation:
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Purge the reactor with nitrogen.
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
The resulting crude product can be purified by distillation or chromatography to yield the pure 2-(4-(aminomethyl)-3-methylphenyl)ethan-1-amine.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Process Optimization and Data
To achieve optimal yield and selectivity, a systematic study of reaction parameters is recommended. The following table summarizes key parameters and their potential impact on the reaction outcome.
Parameter
Range
Effect on Conversion
Effect on Selectivity for Primary Amine
Catalyst Loading
1-10 mol%
Higher loading generally increases the reaction rate.
May have a minor effect, but higher loading can sometimes lead to over-reduction.
Hydrogen Pressure
100-500 psig
Increased pressure generally leads to a faster reaction rate.[9]
Higher pressure can sometimes favor the formation of the primary amine.[8]
Temperature
25-100 °C
Higher temperature increases the reaction rate.
High temperatures can promote the formation of byproducts.[8]
Solvent
Methanol, Ethanol, THF
The choice of solvent can affect catalyst activity and selectivity.[3]
Protic solvents like methanol are often preferred.
Ammonia Conc.
1-5 equivalents
May slightly decrease the overall reaction rate.
Significantly increases selectivity by inhibiting the formation of secondary amines.[4][7]
Conclusion
The catalytic hydrogenation of 4-(2-Aminoethyl)-2-methylbenzonitrile derivatives presents an efficient route to valuable diamine building blocks. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent, temperature, and the use of additives like ammonia, high yields and selectivities for the desired primary amine can be achieved. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
Mild and selective hydrogenation of nitriles into primary amines over a supported Ni c
Nitrile reduction. Wikipedia.
C
Process for the hydrogenation of nitriles to primary amines.
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
Structural characteristics and catalytic activity of promoted Raney(RTM)
Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines.
Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive.
Application Notes and Protocols for Cross-Coupling Reactions of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride
Introduction: A Versatile Building Block for Complex Molecule Synthesis 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a key structural motif in medicinal chemistry and materials science. The presence of a primar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block for Complex Molecule Synthesis
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a key structural motif in medicinal chemistry and materials science. The presence of a primary amino group, a nitrile functionality, and a reactive aryl halide (or a derivative thereof, which for the purpose of this guide we will assume can be introduced at the 4-position, for instance, as a bromo or iodo substituent) makes it a versatile building block for the synthesis of complex molecules. Cross-coupling reactions provide a powerful toolkit for the elaboration of this scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds utilizing 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. We will explore key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on practical experimental conditions and the scientific rationale behind them.
PART 1: The Strategic Approach to Cross-Coupling with a Multifunctional Substrate
The primary challenge in designing cross-coupling reactions with 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride lies in the chemoselective activation of the desired reactive site while preserving the integrity of the amino and nitrile functionalities. The primary amine can act as a nucleophile or a ligand for the palladium catalyst, potentially leading to side reactions or catalyst inhibition. The nitrile group, while generally less reactive in cross-coupling, can also coordinate to the metal center.
This guide will address two primary strategies:
Direct Coupling of the Hydrochloride Salt: Utilizing the amine as its hydrochloride salt can be an effective "in situ" protection strategy. The protonated amine is less nucleophilic and has a reduced tendency to coordinate with the palladium catalyst. The base used in the cross-coupling reaction can then liberate the free amine as needed for the catalytic cycle, or in the case of reactions where the amine is not a direct participant, a sufficient excess of base can neutralize the hydrochloride and drive the reaction forward. This approach offers the advantage of atom and step economy.
Protecting Group Strategy: In cases where the direct coupling of the hydrochloride salt proves problematic (e.g., low yields, catalyst deactivation, or undesired side reactions), protection of the primary amino group is a robust alternative. The choice of protecting group is critical and should be orthogonal to the conditions of the cross-coupling reaction, meaning it can be removed without affecting the newly formed bond.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Causality in Experimental Design
As a senior application scientist, it is imperative to move beyond simple procedural descriptions and delve into the underlying principles that govern the success of these reactions.
Expertise & Experience: Why We Choose What We Choose
The selection of catalyst, ligand, base, and solvent is not arbitrary; it is a carefully considered decision based on the electronic and steric properties of the substrate and the desired transformation.
Catalyst and Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For substrates with potentially coordinating groups like amines and nitriles, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often preferred. These ligands can create a sterically hindered environment around the palladium center, minimizing unwanted coordination from the substrate's functional groups and promoting the desired catalytic turnover.
Base Selection: The base is critical for the activation of the coupling partners (e.g., deprotonation of the amine in Buchwald-Hartwig or activation of the boronic acid in Suzuki coupling) and for neutralizing the hydrogen halide generated during the reaction.[1] For our substrate, a base strong enough to deprotonate the amine hydrochloride is necessary for direct coupling protocols. Inorganic bases like potassium carbonate or cesium carbonate are often favored for their good solubility and for being less nucleophilic, which minimizes side reactions.[2]
Solvent Considerations: The choice of solvent influences the solubility of the reactants and the stability and activity of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed in palladium-catalyzed cross-coupling reactions.
Trustworthiness: Self-Validating Protocols
Each protocol presented below is designed to be a self-validating system. This means that the reaction progress can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Expected outcomes and potential pitfalls are discussed to aid in troubleshooting and optimization.
The mechanistic claims and protocol standards described herein are supported by authoritative sources from the peer-reviewed scientific literature. In-text citations are provided, and a comprehensive list of references with clickable URLs is included at the end of this document for further exploration.
PART 3: DETAILED APPLICATION NOTES AND PROTOCOLS
Protocol 1: Suzuki-Miyaura Coupling of (4-(2-Aminoethyl)-5-bromo-2-methylphenyl)acetonitrile Hydrochloride with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds.[3] This protocol outlines the direct coupling of the hydrochloride salt, leveraging an appropriate base to liberate the free amine in situ.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
Reaction Setup: To a dry Schlenk tube, add (4-(2-aminoethyl)-5-bromo-2-methylphenyl)acetonitrile hydrochloride (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like [Pd(IPr)(3-CF3-An)Cl2] (2 mol%), and a suitable base (e.g., K₂CO₃, 3.0 eq. or Cs₂CO₃, 2.5 eq.).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Reaction Conditions
Parameter
Condition 1
Condition 2
Condition 3
Catalyst
Pd(PPh₃)₄
PdCl₂(dppf)
[Pd(IPr)(3-CF3-An)Cl₂]
Ligand
-
-
-
Base
K₂CO₃
Cs₂CO₃
K₃PO₄
Solvent
Dioxane/H₂O
Toluene/H₂O
THF/H₂O
Temperature
90 °C
100 °C
80 °C
Reaction Time
12-24 h
8-16 h
6-12 h
Protocol 2: Buchwald-Hartwig Amination with (4-(2-Aminoethyl)-5-bromo-2-methylphenyl)acetonitrile Hydrochloride
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] In this context, it can be used to introduce a variety of primary or secondary amines at the aryl bromide position.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol (Direct Coupling)
Reaction Setup: In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 2.5 eq.).[4]
Reagent Addition: Add (4-(2-aminoethyl)-5-bromo-2-methylphenyl)acetonitrile hydrochloride (1.0 eq.) and the desired amine (1.2 eq.).
Inert Atmosphere and Solvent: Seal the tube, remove from the glovebox, and add degassed anhydrous toluene via syringe.
Reaction: Heat the mixture to 80-110 °C with stirring.
Monitoring and Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Considerations for Amine Protection (Boc Protection)
If the direct coupling is unsuccessful, protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate is recommended.[5]
Protection: React 4-(2-Aminoethyl)-2-methylbenzonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).
Cross-Coupling: Perform the Buchwald-Hartwig amination on the Boc-protected substrate using the protocol above.
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Protocol 3: Sonogashira Coupling of (4-(2-Aminoethyl)-5-bromo-2-methylphenyl)acetonitrile Hydrochloride with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, which is valuable for the synthesis of conjugated systems.[6][7]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Step-by-Step Protocol
Reaction Setup: To a Schlenk tube, add (4-(2-aminoethyl)-5-bromo-2-methylphenyl)acetonitrile hydrochloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
Reagent and Solvent Addition: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.), and the terminal alkyne (1.2 eq.).
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until completion.
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Reaction Conditions
Parameter
Condition 1 (Classic)
Condition 2 (Copper-Free)
Pd Catalyst
Pd(PPh₃)₂Cl₂
Pd(OAc)₂
Cu Co-catalyst
CuI
None
Ligand
-
SPhos
Base
Et₃N
K₂CO₃
Solvent
THF
Toluene
Temperature
Room Temperature
80 °C
Reaction Time
2-8 h
12-24 h
Conclusion
The cross-coupling reactions of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride offer a rich platform for the synthesis of diverse and complex molecules. The choice between a direct coupling of the hydrochloride salt and a protecting group strategy will depend on the specific reaction and the nature of the coupling partners. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
Wikipedia. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Accessed March 20, 2026. [Link]
Grokipedia. "Buchwald–Hartwig amination." Grokipedia. Accessed March 20, 2026. [Link]
Alberico, F., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(5), 2455-2502.
Royal Society of Chemistry. "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes." RSC Publications. Accessed March 20, 2026. [Link]
Surry, D. S., & Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2(1), 27-50.
Alberico, F., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(5), 2455-2502.
Royal Society of Chemistry. "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex." Organic & Biomolecular Chemistry, 2019, 17(3), 567-572.
American Chemical Society. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Omega, 2021, 6(50), 34664-34675.
University of Liverpool Repository. "Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes." University of Liverpool Repository. Accessed March 20, 2026. [Link]
PubMed. "Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines." PubMed. Accessed March 20, 2026. [Link]
Wikipedia. "Heck reaction." Wikipedia, The Free Encyclopedia. Accessed March 20, 2026. [Link]
SciSpace. "Amino Acid-Protecting Groups." SciSpace. Accessed March 20, 2026. [Link]
National Center for Biotechnology Information. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." PubMed Central. Accessed March 20, 2026. [Link]
American Chemical Society. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12028-12122.
Ho, T.-I., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003, 5(11), 1851-1854.
ScienceDirect. "Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines." Tetrahedron Letters, 2017, 58(15), 1485-1488.
ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF." ResearchGate. Accessed March 20, 2026. [Link]
Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Accessed March 20, 2026. [Link]
SpringerLink. "Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions." Scientific Reports, 2020, 10(1), 21695.
MDPI. "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." Molecules, 2019, 24(21), 3899.
ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." ResearchGate. Accessed March 20, 2026. [Link]
American Chemical Society. "Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers." Journal of the American Chemical Society, 2019, 141(18), 7443-7448.
University of Windsor. "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis." University of Windsor Scholarship at UWindsor. Accessed March 20, 2026. [Link]
American Chemical Society. "Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones." Organic Letters, 2015, 17(1), 130-133.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Laboratory Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a highly specialized synthetic building block frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. As an amine hydrochloride salt tethered to a benzonitrile moiety, this compound presents unique handling challenges that dictate stringent laboratory controls.
The Causality of Risk:
Amine hydrochlorides are inherently hygroscopic. The ionic nature of the hydrochloride salt creates a strong thermodynamic driving force to absorb atmospheric moisture. This moisture ingress does not merely cause physical caking—which ruins powder flowability and disrupts stoichiometric precision—but it also acts as a vector for localized hydrolysis over extended periods. Furthermore, the benzonitrile group, while generally stable, can become reactive under extreme pH conditions or high thermal stress, potentially leading to the release of toxic nitrogen oxides (NOx) or trace hydrogen cyanide (HCN). Therefore, controlling the micro-environment during weighing, storage, and disposal is not just a safety mandate; it is a fundamental requirement for maintaining the chemical integrity of the reagent[1].
Physicochemical Profiling
To establish a self-validating handling system, we must first baseline the quantitative and qualitative properties of the compound.
Property
Value / Description
Operational Rationale
Chemical Name
4-(2-Aminoethyl)-2-methylbenzonitrile HCl
Dictates the need for amine/nitrile-compatible handling.
Used for precise stoichiometric calculations during synthesis.
Physical State
Solid (Crystalline Powder)
Prone to aerosolization; mandates the use of a fume hood.
Hygroscopicity
High
Requires inert gas blanketing and active desiccation.
Storage Temp.
2–8°C (Recommended)
Prevents thermal degradation and minimizes ambient moisture absorption.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . Each workflow includes a validation step to ensure the procedure was executed successfully, thereby guaranteeing both operator safety and experimental fidelity.
Pre-Operational Hazard Assessment & PPE
Before handling the compound, personnel must conduct a hazard assessment in strict accordance with the[2].
Engineering Controls: All open-container work must be performed inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm) to capture aerosolized particulates[3].
PPE Requirements: Wear standard nitrile gloves (double-gloving is recommended for extended handling), a flame-resistant laboratory coat, and ANSI-approved chemical splash goggles[2].
Weighing & Transfer Protocol
Dry powders, particularly hydrochloride salts, accumulate static charge. When transferred, electrostatic repulsion can cause the powder to "jump" out of the weigh boat, causing loss of yield and increasing inhalation exposure risk.
Step-by-Step Methodology:
Preparation: Purge the analytical balance chamber with an inert gas (Argon or Nitrogen) if ambient laboratory humidity exceeds 30%.
Static Mitigation: Pass an anti-static zero-ionizer over the micro-spatulas and anti-static weigh boats.
Transfer: Slowly uncap the primary container inside the fume hood. Use the neutralized micro-spatula to transfer the required mass.
Sealing: Immediately flush the headspace of the primary container with heavy Argon gas. Argon is denser than air and effectively blankets the solid, displacing atmospheric moisture before the cap is secured.
System Validation: Post-transfer, inspect the weigh boat. A completely clean release of the powder into the reaction vessel validates that the anti-static mitigation was successful. The balance must return to exactly 0.000 g after the tared boat is removed.
Storage Protocol
Primary Containment: Store the compound in a tightly sealed, amber glass vial to protect it from ambient light.
Secondary Containment: Place the vial inside a secondary desiccator cabinet or a sealed vacuum bag containing active indicating silica gel.
Temperature Control: Store the desiccated container in a monitored chemical refrigerator at 2–8°C.
System Validation: Monitor the humidity indicator card inside the secondary desiccation chamber. If the card transitions from blue (dry) to pink (humid), the system has failed. The desiccant must be replaced immediately before the API degrades.
Spill Management & EPA-Compliant Disposal
In the event of an accidental release, standard wet-cleaning methods must be avoided initially. Adding water to a fine powder spill creates a concentrated, highly mobile solution that penetrates porous surfaces and gloves more easily than the dry powder.
Spill Response Methodology:
Isolation: Evacuate the immediate 2-meter radius to allow suspended dust to settle.
Dry Sweeping: Gently cover the spill with a damp absorbent pad or use a dedicated HEPA-filtered vacuum to collect the solid without generating dust. Do not spray water directly onto the powder.
Decontamination: Once the bulk solid is removed, wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual trace hydrochloride salts, followed by a thorough water rinse.
Waste Disposal:
All collected materials, contaminated PPE, and empty primary containers must be placed into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container as "Hazardous Solid Waste - Toxic/Irritant" and dispose of it via high-temperature incineration in compliance with[4].
Process Visualization
Workflow for the safe handling, storage, and spill response of amine hydrochloride nitriles.
References
Title: Working with Chemicals - Prudent Practices in the Laboratory
Source: National Research Council (US) / NCBI Bookshelf
URL: [Link]
Title: Personal Protective Equipment Subpart I 29 CFR 1910.132
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Application Note: Advanced Derivatization of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride in Peptide Engineering
Structural Rationale & Chemical Causality In the development of peptidomimetics and targeted therapeutics, the incorporation of unnatural building blocks is essential for enhancing metabolic stability and receptor affini...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale & Chemical Causality
In the development of peptidomimetics and targeted therapeutics, the incorporation of unnatural building blocks is essential for enhancing metabolic stability and receptor affinity. 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS 1895092-44-0) is a highly versatile bifunctional synthon.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable pharmacological handle. Its structural causality is defined by three distinct domains:
The Primary Amine: Serves as a highly reactive nucleophile for C-terminal capping or side-chain (Asp/Glu) amidation.
The Ethyl Linker: Provides a critical spatial buffer, minimizing steric hindrance during coupling to bulky, resin-bound, or highly folded peptide sequences.
The Ortho-Methylated Aryl Nitrile: Acts as a conformationally restricted, masked pharmacophore. The ortho-methyl group restricts the rotational freedom of the nitrile, which subsequently modulates the pKa and binding vector of downstream derivatives (such as amidines or tetrazoles).
Logical mapping of the structural components and their functional causality.
Divergent Derivatization Workflows
Once the building block is conjugated to the peptide backbone, the terminal nitrile group can be selectively transformed into distinct bioisosteres. This divergent approach allows researchers to synthesize libraries of Arginine bioisosteres (Amidines) for serine protease inhibition, or Carboxylate bioisosteres (Tetrazoles) for receptor antagonism.
Divergent synthetic workflow for peptide derivatization and pharmacophore generation.
Self-Validating Experimental Protocols
Protocol 1: C-Terminal Amidation via HATU Coupling
To conjugate the building block to a peptide's C-terminus, we utilize HATU, a highly efficient coupling reagent that minimizes enantiomerization and accelerates the reaction via an active OAt ester intermediate (1)[1].
Step-by-Step Methodology:
Preparation: Dissolve the fully protected Peptide-COOH (1.0 eq) and 4-(2-Aminoethyl)-2-methylbenzonitrile HCl (1.2 eq) in anhydrous DMF (0.1 M concentration).
Activation: Add HATU (1.1 eq) to the stirring solution.
Neutralization & Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: The excess DIPEA is required to neutralize the HCl salt of the amine building block and to deprotonate the peptide's carboxylic acid, driving the formation of the active ester.
Incubation: Stir at room temperature for 2 hours under an inert atmosphere.
Validation Checkpoint: Analyze via LC-MS. The system is validated when the parent peptide mass shifts by +142.2 Da (addition of the amine [160.2 Da] minus the loss of water[18.0 Da]).
Protocol 2: Zinc-Catalyzed Tetrazole Synthesis
The conversion of the nitrile to a tetrazole (a carboxylic acid bioisostere) is achieved via a [3+2] cycloaddition. We employ a greener, water-tolerant protocol pioneered by Demko and Sharpless (2)[2].
Step-by-Step Methodology:
Solvation: Dissolve the Peptide-Nitrile conjugate (1.0 eq) in a 1:1 mixture of deionized water and 2-propanol.
Catalysis: Add Sodium Azide (NaN₃, 3.0 eq) and Zinc Bromide (ZnBr₂, 1.5 eq). Causality: ZnBr₂ acts as a potent Lewis acid. It coordinates directly to the nitrile nitrogen, drastically increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack by the azide ion without requiring hazardous, highly acidic conditions.
Cycloaddition: Heat the sealed reaction vessel at 80 °C for 16–24 hours.
Validation Checkpoint: Monitor via FT-IR and LC-MS. The reaction is complete when the sharp -C≡N stretch at ~2220 cm⁻¹ disappears. The mass of the conjugate will shift by exactly +43.0 Da .
Protocol 3: Mild Amidine Generation (The Amidoxime Route)
The classic Pinner reaction (anhydrous HCl in ethanol followed by ammonia) is notoriously harsh and often cleaves peptide protecting groups or the backbone itself. Instead, we utilize a mild, two-step amidoxime route (3)[3].
Step-by-Step Methodology:
Amidoxime Formation: Dissolve the Peptide-Nitrile (1.0 eq) in DMSO. Add Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) and Potassium tert-butoxide (KOtBu, 5.0 eq). Stir at room temperature for 12 hours.
Validation 3A: LC-MS shows a mass shift of +33.0 Da .
Reduction: Isolate the amidoxime intermediate via precipitation in water. Redissolve in glacial acetic acid, add Zinc dust (10.0 eq), and stir at room temperature for 4 hours. Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction environment that selectively cleaves the N-O bond without reducing the aromatic ring or peptide amides.
Validation Checkpoint: LC-MS analysis of the final purified product will show a net mass shift of +17.0 Da compared to the original Peptide-Nitrile conjugate.
Quantitative Validation Data
To ensure rigorous quality control, all intermediate and final derivatives must be validated against the theoretical physicochemical shifts outlined in the table below.
Derivative Stage
Functional Group
Expected Mass Shift (Δ Da)
Key FT-IR Marker (cm⁻¹)
Biological Utility
1. Conjugate
Aryl Nitrile (-CN)
+ 142.2 (from parent peptide)
~2220 (Sharp, C≡N stretch)
Stable Intermediate
2. Amidoxime
-C(NH₂)=NOH
+ 33.0 (from conjugate)
~3600-3200 (Broad, O-H/N-H)
Reductive Precursor
3. Amidine
-C(NH₂)=NH
+ 17.0 (from conjugate)
~3400-3300 (Twin N-H stretch)
Arginine Bioisostere
4. Tetrazole
-CN₄H
+ 43.0 (from conjugate)
Disappearance of 2220 peak
Carboxylate Bioisostere
Table 1: Summary of quantitative validation markers for the derivatization of 4-(2-Aminoethyl)-2-methylbenzonitrile.
References
Demko, Z. P.; Sharpless, K. B. "An Expedient Route to the Tetrazole Analogues of α-Amino Acids." Organic Letters, 2002.[Link]
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. (Referenced via Peptide Institute).[Link]
"Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6." PubMed Central (PMC).[Link]
optimizing solubility of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride for biological assays
Technical Support Center: Optimizing Solubility of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Solubility of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the aqueous formulation of amine hydrochloride salts. While 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride possesses a hydrophilic protonated amine tail, its hydrophobic 2-methylbenzonitrile core often dictates its behavior in complex biological matrices, leading to erratic assay results.
This guide provides the mechanistic reasoning and self-validating protocols needed to overcome precipitation, minimize solvent toxicity, and ensure robust, reproducible assay data.
Q1: My compound is a hydrochloride salt. Why is it "crashing out" when I dilute my DMSO stock into a pH 7.4 assay buffer?A1: This phenomenon is driven by a rapid "solvent shift." When you introduce a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses outward into the bulk water[1]. This leaves the 4-(2-Aminoethyl)-2-methylbenzonitrile molecules transiently stranded in a localized microenvironment where their concentration vastly exceeds their thermodynamic aqueous solubility limit. This localized supersaturation leads to rapid nucleation and precipitation[1]. Furthermore, depending on the exact pKa of the primary amine, a small fraction of the compound may exist as the highly lipophilic free base at pH 7.4, which acts as a seed for further precipitation.
Q2: To prevent precipitation, I want to increase the DMSO concentration in my cell culture media. What is the maximum safe limit?A2: Increasing DMSO is a double-edged sword. While it aids solubility, DMSO is not biologically inert. It can alter membrane permeability, induce cellular stress, and cause apoptosis at higher concentrations[2]. The maximum tolerable concentration is strictly cell-line dependent, but general consensus dictates keeping it as low as possible to prevent confounding variables in your biological readouts[1][3].
Table 1: General Guidelines for DMSO Tolerance in Cell-Based Assays [1][3]
Final DMSO Concentration
General Cellular Impact
Recommendation for Assays
< 0.1% (v/v)
Minimal to no effect on most cell lines.
Optimal Target: Ideal for sensitive primary cells and long-term exposure.
0.1% - 0.5% (v/v)
Well-tolerated by many robust, immortalized cell lines.
Widely Acceptable: Always perform a vehicle control to confirm baseline viability.
0.5% - 1.0% (v/v)
Increased risk of cytotoxicity and altered proliferation.
Significant cytotoxicity, membrane damage, and apoptosis.
Not Recommended: Likely to confound experimental readouts.
Q3: If I cannot use high DMSO concentrations, how can I achieve the high working concentrations required for my biochemical assays?A3: The most effective strategy for amine hydrochlorides with hydrophobic cores is the use of cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[4][5]. It forms a dynamic, non-covalent inclusion complex with 4-(2-Aminoethyl)-2-methylbenzonitrile. The hydrophobic benzonitrile ring inserts into the cavity, shielding it from water, while the protonated aminoethyl tail and the cyclodextrin's exterior maintain high aqueous solubility[5][6]. This completely eliminates the need for organic co-solvents in your final assay.
Section 2: Self-Validating Experimental Protocols
Protocol A: The "Drop-wise" Dilution Method (For Low-Concentration Assays)
Use this method when your target assay concentration is low enough to be thermodynamically stable in water, but you are experiencing transient solvent-shift precipitation.
Prepare Stock: Dissolve 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM.
Pre-warm Buffer: Ensure your aqueous assay buffer or media is pre-warmed to 37°C to maximize thermodynamic solubility.
Vortex and Add: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.
Drop-wise Addition: While vortexing, add the DMSO stock drop-wise directly into the center of the vortex (avoiding the tube walls).
Mechanistic note: Rapid mechanical dispersion prevents the localized high concentrations that trigger nucleation[3].
Self-Validation Step: Measure the absorbance of the final solution at 600 nm. A baseline reading (equal to buffer alone) confirms the absence of sub-visible precipitates. If absorbance is elevated, the compound has crashed out, and the solution must be discarded.
Use this method to create stable, high-concentration aqueous stocks without the use of DMSO.
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to a final concentration of 10% to 20% (w/v). Stir until completely clear.
Add Compound: Weigh the required amount of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride powder and add it directly to the HP-β-CD solution.
Equilibration: Stir the suspension continuously at room temperature for 24 hours.
Mechanistic note: Inclusion complexation is a dynamic equilibrium process that requires time for the hydrophobic core to partition into the cyclodextrin cavities[4][5].
Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.
Self-Validation Step: Do not assume 100% encapsulation. Determine the exact concentration of the dissolved, complexed compound using HPLC or UV-Vis spectroscopy against a standard curve before proceeding to your biological assay.
Section 3: Solubility Optimization Workflow
To streamline your assay preparation, follow the decision tree below to determine the optimal formulation strategy for your specific experimental needs.
Figure 1: Decision tree for optimizing the aqueous solubility of 4-(2-Aminoethyl)-2-methylbenzonitrile.
resolving NMR peak overlaps for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride analysis
Welcome to the technical support center for the NMR analysis of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide exper...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the NMR analysis of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the NMR analysis of this compound, with a specific focus on resolving peak overlaps. Our approach is rooted in a deep understanding of NMR principles and extensive field experience to ensure the integrity and accuracy of your results.
Predicted ¹H NMR Spectrum
To provide a practical framework for our discussion, we will refer to a predicted ¹H NMR spectrum of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. This allows us to anticipate potential regions of signal overlap and tailor our troubleshooting strategies accordingly.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Notes
NH₃⁺
~8.3
br s
3H
Broad singlet, exchangeable with D₂O. Position can be concentration and temperature dependent.
Ar-H (H5)
~7.6
d
1H
Doublet, ortho-coupling to H6.
Ar-H (H3)
~7.5
s
1H
Singlet.
Ar-H (H6)
~7.4
d
1H
Doublet, ortho-coupling to H5.
-CH₂- (ethyl)
~3.2
t
2H
Triplet, coupled to the other -CH₂- group. Potential overlap with residual solvent peaks.
-CH₂- (ethyl)
~3.0
t
2H
Triplet, coupled to the other -CH₂- group.
Ar-CH₃
~2.4
s
3H
Singlet.
Troubleshooting Guides
This section provides a systematic, step-by-step approach to resolving common peak overlap scenarios in the ¹H NMR spectrum of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride.
Problem: The two methylene triplets of the ethyl group (~3.0-3.2 ppm) are overlapping, making accurate integration and coupling constant analysis difficult. This region is also susceptible to interference from residual water or solvent peaks.
Solution Workflow:
Caption: Workflow for resolving overlapping methylene signals.
Experimental Protocol: Solvent Study
Sample Preparation: Prepare three separate, equimolar samples of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride in high-purity deuterated solvents: DMSO-d₆ (initial solvent), benzene-d₆, and acetonitrile-d₃.
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the methylene signals. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, often resolving overlapping signals.[1][2][3]
Causality: The choice of solvent can significantly influence the chemical shifts of protons in a molecule.[1][2] This is due to differing solvent-solute interactions, such as hydrogen bonding and the magnetic anisotropy of the solvent molecules themselves.[3] By changing the solvent, you alter the local magnetic environment of the protons, which can lead to a change in their resonance frequencies and, consequently, the resolution of overlapping peaks.
Experimental Protocol: Variable Temperature (VT) NMR
Setup: Using the sample that provided the best initial resolution from the solvent study, set up a variable temperature NMR experiment.
Temperature Increments: Acquire a series of ¹H NMR spectra at different temperatures, for example, in 10°C increments from 25°C up to 80°C.[4]
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition to ensure thermal stability.
Analysis: Compare the spectra to identify the temperature at which the methylene signals are best resolved.
Causality: Changes in temperature can alter the populations of different conformers of a molecule in solution.[5] Since the observed chemical shift is a weighted average of the chemical shifts of these conformers, changing the temperature can lead to a shift in the observed resonance frequencies.[5] This can be sufficient to resolve overlapping signals.[5][6][7]
Experimental Protocol: 2D NMR (COSY and HSQC)
If the above methods fail to provide adequate resolution, 2D NMR techniques are a powerful next step.[8][9]
¹H-¹H COSY (Correlation Spectroscopy):
Setup: Load a standard COSY pulse program.
Acquisition: Acquire the 2D COSY spectrum. This experiment will show correlations between coupled protons. You should observe a cross-peak between the two overlapping methylene signals, confirming their coupling.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Setup: Load a standard HSQC pulse program.
Acquisition: Acquire the 2D HSQC spectrum. This experiment correlates protons with the carbons to which they are directly attached.[10]
Analysis: Even if the proton signals overlap, their attached carbons will likely have different ¹³C chemical shifts, resulting in two distinct cross-peaks in the HSQC spectrum.[9] This provides definitive evidence of two distinct methylene groups.
Causality: 2D NMR experiments add a second frequency dimension, which can separate overlapping signals that are indistinguishable in a 1D spectrum.[8][11] COSY reveals proton-proton coupling networks, while HSQC spreads out proton signals based on the chemical shifts of their attached carbons, offering a powerful method for resolving overlap.[11][12]
Frequently Asked Questions (FAQs)
Q1: The aromatic protons in the 7.4-7.6 ppm region are not well-resolved. How can I improve their separation?
A1: Similar to the methylene protons, a solvent study is the first recommended step. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at inducing differential shifts in aromatic protons, often leading to better resolution.[1] If a solvent change is insufficient, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion in Hz, which can resolve the signals.
Q2: My NH₃⁺ proton signal is very broad and difficult to integrate accurately. What can I do?
A2: The broadness of the NH₃⁺ signal is due to chemical exchange with residual water in the solvent and quadrupolar broadening from the nitrogen atom. To sharpen this peak, you can try the following:
Lower the temperature: This will slow down the rate of chemical exchange, often resulting in a sharper signal.
Use a very dry solvent: Minimize the amount of water in your NMR solvent.
D₂O exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH₃⁺ protons will exchange with deuterium, and the signal will disappear. This is a definitive way to identify the amine proton signal.
Q3: I suspect an impurity is overlapping with my analyte signals. How can I confirm this?
A3: A 2D ¹H-¹³C HSQC experiment is an excellent tool for this. If a proton signal is from an impurity, it may not show a correlation to a carbon in your target molecule's skeleton, or it may correlate to a carbon with a chemical shift that is inconsistent with your structure. Additionally, a TOCSY (Total Correlation Spectroscopy) experiment can be useful.[11] A TOCSY experiment will show correlations between all protons within a spin system.[12][13] If a suspected impurity peak does not show correlations to other protons of your target molecule, it is likely a separate species.
Q4: Can I use computational tools to help with my NMR analysis?
A4: Absolutely. There are several software packages and online tools that can predict ¹H and ¹³C NMR spectra.[8][9][10][11] These predictions can provide a good starting point for assigning your experimental spectrum and can help you anticipate potential regions of peak overlap. However, it is important to remember that these are predictions and should always be confirmed with experimental data.
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. JEOL. Retrieved from [Link]
Nowicka, K., et al. (2021).
Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
PerkinElmer. (n.d.). ChemDraw. Revvity Signals Software. Retrieved from [Link]
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Retrieved from [Link]
Mnova. (n.d.). NMRPredict Server-Based. Mestrelab. Retrieved from [Link]
Royal Society of Chemistry. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. University of Washington. Retrieved from [Link]
Columbia University. (n.d.). HSQC-TOCSY. NMR Core Facility. Retrieved from [Link]
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker. Retrieved from [Link]
UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]
Welcome to the dedicated technical support center for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into enhancing reaction kinetics and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the fundamental chemistry underpinning successful experimentation.
Troubleshooting Guide: Enhancing Reaction Success
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish or shows low conversion. What are the primary factors to investigate?
A1: Sluggish reactions involving 4-(2-Aminoethyl)-2-methylbenzonitrile HCl are common and typically stem from one of four areas: solubility, the nature of the amine salt, temperature, or catalyst activity.
1. Solubility and Solvent Choice:
The hydrochloride salt of this amine is significantly more polar than its freebase form, leading to poor solubility in many common non-polar organic solvents. A poorly dissolved reactant will lead to a heterogeneous mixture and drastically reduced reaction rates.
Causality: For a reaction to occur, molecules must collide. In a heterogeneous mixture, the concentration of the reactant in the solution phase is very low, limiting the frequency of effective collisions.
Solution:
Solvent Screening: Test solubility in a range of solvents. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are often good starting points.[1][2]
Phase Transfer Catalysis: If a biphasic system is unavoidable (e.g., reacting with a non-polar substrate), a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the amine salt into the organic phase.
2. Handling the Hydrochloride Salt:
The primary amine is protonated (R-NH3+Cl-), rendering it non-nucleophilic. For most reactions where the amine is intended to act as a nucleophile (e.g., acylations, alkylations), it must be deprotonated to the freebase (R-NH2).
Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the ammonium salt form, this lone pair is engaged in a bond with a proton and is unavailable for reaction.
Solution:
Stoichiometric Base Addition: Add at least one equivalent of a non-nucleophilic base to the reaction mixture to neutralize the HCl and liberate the free amine in situ. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
Aqueous Workup (Freebasing): Before the reaction, you can isolate the freebase. Dissolve the HCl salt in water, add a base like NaOH or Na2CO3 to raise the pH to >10, and then extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer and use the resulting solution directly. This is a cleaner but more labor-intensive approach.
3. Reaction Temperature:
Many reactions have a significant activation energy barrier. Insufficient thermal energy can be a primary reason for slow kinetics.
Causality: The Arrhenius equation dictates that reaction rate constants increase exponentially with temperature.[3] Higher temperatures provide more molecules with the necessary energy to overcome the activation barrier.
Solution:
Controlled Heating: Increase the reaction temperature in controlled increments (e.g., 10-20 °C at a time) while monitoring the reaction progress and any potential increase in byproduct formation.
Reflux Conditions: For thermally stable reactants, running the reaction at the boiling point of the solvent (reflux) can maximize the reaction rate.
4. Catalyst Selection and Activity:
For reactions requiring a catalyst (e.g., cross-coupling, reductive amination), its choice and condition are critical.
Causality: Catalysts provide an alternative reaction pathway with a lower activation energy.[4] If the catalyst is inappropriate, poisoned, or used in insufficient quantity, this lower energy pathway is unavailable.
Solution:
Catalyst Screening: If yields are poor, screen a panel of related catalysts. For example, in a coupling reaction, different ligands or metal precursors can have a profound impact.
Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Below is a workflow diagram to guide your troubleshooting process for slow reactions.
Caption: Desired vs. undesired reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 4-(2-Aminoethyl)-2-methylbenzonitrile HCl?
A1: As a hydrochloride salt, the compound is generally a stable, crystalline solid. [5]However, proper storage is crucial to maintain its purity.
Storage: Store in a tightly sealed container in a cool, dry place, away from light. [6]Long-term storage at 2-8°C is recommended.
[7]* Handling: The compound is a powder. [5]Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stability: The primary point of instability would be the potential for the nitrile group to hydrolyze in the presence of moisture over long periods, although the solid salt form is much more resistant to this than the freebase in solution.
[8]
Q2: How can I effectively monitor the progress of my reaction?
A2: Real-time or quasi-real-time reaction monitoring is essential for optimization. [9]High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
[10]
HPLC: This is often the method of choice for quantitative analysis. It allows you to track the disappearance of starting materials and the appearance of the product and any byproducts. A UV detector is suitable as the benzonitrile moiety is a strong chromophore.
NMR: ¹H NMR spectroscopy can provide a clear picture of the reaction mixture. By integrating the peaks corresponding to unique protons on the starting material and product, you can determine the reaction conversion. It is a non-destructive technique that offers deep mechanistic insights.
[10]* TLC: Thin-Layer Chromatography is a quick, qualitative method to get a rapid snapshot of the reaction's progress.
Experimental Protocols
Protocol 1: Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for monitoring the reaction progress. It should be optimized for your specific reaction mixture.
A. Instrumentation and Conditions:
HPLC System: A standard HPLC or UPLC system with a pump, autosampler, column oven, and UV/PDA detector.
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.
[10]* Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at the λmax of your benzonitrile-containing product (typically around 230-250 nm). A PDA detector is useful to check for peak purity.
Gradient (Example):
Time (min)
% Mobile Phase B
0.0
10
15.0
90
17.0
90
17.1
10
| 20.0 | 10 |
B. Sample Preparation:
At each time point (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1.0 mL) of a solvent that solubilizes all components but stops the reaction (often the mobile phase starting condition, e.g., 90:10 Water:Acetonitrile). This dilution step is critical for accurate quantification.
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
C. Data Analysis:
Inject the samples onto the HPLC system.
Integrate the peak areas for your starting material and product.
Calculate the percent conversion by comparing the relative peak areas at each time point to the t=0 sample. For precise quantification, a calibration curve should be generated using authentic standards.
Plot concentration or % conversion versus time to generate the reaction kinetic profile.
[10]
References
Benchchem. (n.d.). Application Note: Analytical Techniques for Monitoring 2,4,6-Triaminopyrimidine-5-carbonitrile Reactions.
MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
American Chemical Society. (2024, September 12). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
PMC. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
Pure and Applied Chemistry. (n.d.). Kinetics and reaction mechanisms.
ResearchGate. (n.d.). A truly green synthesis of ??-aminonitriles via Strecker reaction.
White Rose eTheses Online. (n.d.). Investigation of Aminonitriles as Organocatalysts.
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
SlidePlayer. (n.d.). Stability testing.
Reddit. (2024, March 16). How to minimize side products of this reaction : r/OrganicChemistry.
Pharmaffiliates. (n.d.). CAS No : 167762-80-3 | Product Name : 4-(2-Aminoethyl)benzonitrile, HCl.
KoreaScience. (2014, January 20). Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile: Reaction Mechanism and Failure of Reactivity-Selectivity Principle.
ResearchGate. (2023, August 15). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate.
ResearchGate. (2024, September 5). (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
MDPI. (2026, January 7). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
RSC Publishing. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances.
PubMed. (1973, January). [Formation of benzonitrile and by-products in the reaction of benzenediazoniumchloride and metal cyanocomplexes]. Yakugaku Zasshi.
University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
MilliporeSigma. (n.d.). Common Organic Solvents: Table of Properties.
troubleshooting moisture sensitivity and hygroscopicity of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride . As a primary amine hydrochloride, this compound presents specific handling challenges due to its pronounced affinity for atmospheric moisture.
This guide synthesizes mechanistic causality with field-proven methodologies to ensure your analytical weighing, storage, and downstream synthetic applications (such as amide couplings) remain uncompromised by water contamination.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride rapidly clump upon exposure to air, and how does this affect my stoichiometry?
Causality & Mechanism:
The hygroscopicity of amine hydrochlorides is driven by the strong hydrogen-bonding capability of both the protonated ammonium cation (
R−NH3+
) and the chloride counterion (
Cl−
) with atmospheric water molecules[1]. When exposed to humidity, water infiltrates the crystal lattice, causing the free-flowing powder to undergo physical changes ranging from minor caking to complete deliquescence (dissolving in its own absorbed water)[2].
Impact:
If you weigh a "wet" batch of this salt, a significant percentage of the recorded mass will be water rather than the active pharmaceutical ingredient (API). This leads to a substoichiometric addition of the amine to your reaction, which inherently caps your maximum theoretical yield and complicates impurity profiling.
Q2: I am using this amine in an amide coupling reaction (e.g., with EDC/HOBt or HATU), but my yields are inexplicably low. Could moisture be the culprit?
Causality & Mechanism:
Absolutely. In modern medicinal chemistry, amide bond formation typically involves activating a carboxylic acid into a highly reactive intermediate, such as an
OAt
or
OBt
activated ester[3]. If your amine hydrochloride contains absorbed water, that water acts as a competing nucleophile. The water will attack the activated ester, causing premature hydrolysis back to the starting carboxylic acid[4]. This side reaction consumes your expensive coupling reagents and destroys the activated complex before the amine can react, drastically lowering the yield of the desired amide.
Q3: How can I accurately weigh this highly hygroscopic salt without a glovebox?
Solution:
While a glovebox with a dry, inert atmosphere (Nitrogen or Argon) is the gold standard[2], you can utilize the "weighing by difference" method combined with immediate stock solution preparation. By taring a sealed vial, adding the compound rapidly, and re-sealing before the final measurement, you minimize the atmospheric exposure time. (See Protocol 1 below for the self-validating workflow).
Q4: My batch has completely caked. Can I dry it, or is it chemically degraded?
Solution:
Unlike some electrophiles, amine hydrochlorides are generally chemically stable to water and do not spontaneously hydrolyze; however, the physical caking makes them unusable for precise chemistry. The material can be fully recovered by drying it in a vacuum desiccator over a strong, aggressive desiccant such as Phosphorus Pentoxide (
P2O5
) or anhydrous Calcium Chloride (
CaCl2
)[5]. Avoid high-temperature oven drying, as elevated thermal stress combined with residual moisture can promote unwanted side reactions or oxidation[1]. (See Protocol 2 below).
Part 2: Data Presentation
To standardize the assessment of moisture sensitivity across your laboratory, refer to the European Pharmacopeia (Ph. Eur.) classification for pharmaceutical solids. This empirical framework categorizes hygroscopicity based on dynamic vapor sorption (DVS) or gravimetric weight gain when a completely dry sample is exposed to a controlled environment[6].
Minimize open-air exposure; store in tightly sealed containers.
Moderately hygroscopic
2.0%−15.0%
Weigh by difference; store in a desiccator.
Very hygroscopic
>15.0%
Mandatory: Handle only in a glovebox or under an inert gas stream.
Note: 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride typically falls into the "Moderately" to "Very" hygroscopic categories depending on its crystalline form and surface area.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems to ensure that your handling of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is quantitatively sound.
Protocol 1: Accurate Weighing and Stock Solution Preparation (Low Humidity)
Objective: To accurately weigh a hygroscopic amine hydrochloride without a glovebox while validating that no excess moisture was absorbed during the transfer.
Preparation: Thoroughly dry a glass vial and its PTFE-lined cap in an oven at 110°C for 2 hours. Allow it to cool to room temperature inside a desiccator.
Initial Tare: Place the empty, sealed vial on an analytical balance and record the exact mass (
M1
).
Rapid Transfer: Working in an area with the lowest possible ambient humidity, quickly open the primary chemical container and the tared vial. Use a clean, oven-dried spatula to transfer the estimated required mass of the amine hydrochloride into the vial.
Sealing and Measurement: Immediately seal both the primary container and the transfer vial. Place the sealed transfer vial back on the balance and record the new mass (
M2
).
Validation: The exact mass of the chemical is
M2−M1
. To validate that moisture was not absorbed during the transfer, observe the balance readout for 30 seconds. If the mass remains perfectly stable, the seal is tight and no moisture is entering. If the mass slowly creeps upward, the seal is compromised.
Stock Solution: Inject anhydrous solvent (e.g., dry DMF or DCM) directly through a septum cap (if available) or open the vial briefly under a stream of dry Nitrogen to dissolve the salt, creating a stock solution that bypasses future solid-handling issues[2].
Protocol 2: Vacuum Desiccation and Recovery of Caked Material
Objective: To strip absorbed water from a caked batch of amine hydrochloride without inducing thermal degradation, using mass-constancy as a validation metric.
Desiccator Setup: Prepare a vacuum desiccator by filling the lower chamber with a fresh, high-capacity desiccant such as
P2O5
or anhydrous
CaCl2
[5].
Sample Preparation: Transfer the caked 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride into a pre-weighed, wide-mouth Petri dish to maximize surface area. Record the total mass.
Desiccation: Place the dish inside the desiccator. Apply a high vacuum (e.g., using an oil pump equipped with a cold trap) for at least 12 to 24 hours[7].
Validation (Constant Mass): Release the vacuum using dry Nitrogen gas (do not use ambient air). Quickly remove and weigh the Petri dish. Return it to the desiccator and apply vacuum for another 2 hours. If the mass difference between the two weighings is
<0.1%
, the drying process is complete.
Absolute Validation (Optional but Recommended): Perform a Karl Fischer (KF) titration on a 10 mg aliquot of the dried solid to quantitatively confirm that the residual water content is below your required threshold (typically
<0.5%
for sensitive cross-coupling or amide bond formations).
Part 4: Workflow Visualization
The following logic diagram maps the decision-making process for assessing and handling this hygroscopic salt to prevent downstream reaction failures.
Workflow for assessing, drying, and handling hygroscopic amine hydrochloride salts.
References
National Institutes of Health (NIH). "Amide Bond Activation of Biological Molecules". PMC.[Link]
HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". HepatoChem.[Link]
Royal Society of Chemistry (RSC). "Electronic Supplementary Information (ESI)". RSC.[Link]
Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach". Asia Pharmaceutics.[Link]
Technical Support Center: pH Optimization for Aqueous Extraction of 4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. The foll...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. The following troubleshooting guides and FAQs address specific issues you may encounter during aqueous extraction, focusing on the critical role of pH in achieving optimal separation and yield while maintaining compound integrity.
Q1: Why is pH the most critical parameter for the aqueous extraction of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride?
The molecular structure of 4-(2-Aminoethyl)-2-methylbenzonitrile contains a primary amine (-NH2) group. This group is basic and can be reversibly protonated (gain a H+) to form an ammonium salt (-NH3+). This transformation is entirely dependent on the pH of the aqueous solution.
At Low pH (Acidic): The amine group becomes protonated, forming a positively charged ammonium ion. This ionic salt is polar and exhibits high solubility in the aqueous phase.
At High pH (Basic): The amine group remains in its neutral, or "free base," form. This form is significantly less polar and therefore preferentially soluble in an immiscible organic solvent.
By precisely controlling the pH, you can dictate whether the compound resides in the aqueous or organic layer, which is the fundamental principle of this acid-base extraction.[1][2]
Q2: What is the pKa of the key functional group, and how does it directly influence the extraction strategy?
The key functional group is the primary ethylamine side chain. The pKa value is the pH at which 50% of the molecules are in their protonated (ionic) form and 50% are in their deprotonated (neutral free base) form.[3] While the exact experimental pKa for this specific molecule is not readily published, we can estimate it based on similar structures like phenethylamine, whose conjugate acid has a pKa of approximately 9.8-10.5.
This pKa value is the pivot point for your extraction:
To extract the compound into the aqueous phase , the pH should be set at least 2 units below the pKa (e.g., pH ≤ 7.5-8.5). At this pH, the compound is >99% in its protonated, water-soluble form.
To extract the compound into the organic phase , the pH should be set at least 2 units above the pKa (e.g., pH ≥ 11.8-12.5). At this pH, the compound is >99% in its neutral, organic-soluble free base form.
Table 1: Estimated Physicochemical Properties
Property
Value
Source
Molecular Formula
C₁₁H₁₅ClN₂
PubChem
Molecular Weight
210.71 g/mol
PubChem
Key Functional Group
Primary Amine
-
| Estimated pKa (Conjugate Acid) | ~9.8 - 10.5 | Based on analogous structures |
Q3: How can the Henderson-Hasselbalch equation be used to predict extraction behavior?
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the basic (free base) and acidic (protonated salt) forms of the compound.[4][5]
pH = pKa + log([R-NH₂] / [R-NH₃⁺])
Where:
[R-NH₂] is the concentration of the organic-soluble free base.
[R-NH₃⁺] is the concentration of the water-soluble protonated salt.
This equation powerfully illustrates that the ratio of the two species, and thus the distribution between the organic and aqueous phases, is a logarithmic function of the difference between the solution pH and the compound's pKa.[6] A small change in pH around the pKa value can cause a large shift in the compound's solubility.
Caption: pH-dependent equilibrium of the target compound.
Part 2: Experimental Design & Protocols
Q4: What is a robust, step-by-step protocol for determining the optimal extraction pH?
This protocol is designed to identify the ideal pH for selectively partitioning your compound into the desired phase.
Experimental Protocol: pH Optimization Screening
Preparation:
Prepare a stock solution of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride in a suitable organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate) at a known concentration (e.g., 1 mg/mL).
Prepare a series of aqueous buffer solutions covering a pH range from 7 to 13 (e.g., pH 7, 8, 9, 10, 11, 12, 13). Use phosphate or borate buffers.
Extraction:
In a series of separation funnels, add equal volumes of the organic stock solution and one of the aqueous buffers (e.g., 10 mL of each).
Shake each funnel vigorously for 1-2 minutes, venting frequently to release pressure.
Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide (Q7).
Sampling & Analysis:
Carefully collect both the aqueous and organic layers from each funnel into separate, labeled vials.
Analyze the concentration of the target compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
Data Interpretation:
For each pH point, calculate the partition coefficient (P) = [Concentration in Organic] / [Concentration in Aqueous].
Plot the percentage of the compound recovered in the organic phase versus the pH of the aqueous buffer.
The optimal pH for extraction into the organic phase will be the point where the recovery in that phase is maximized.
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride vs 4-(2-aminoethyl)benzonitrile reactivity
Comparative Reactivity Guide: 4-(2-Aminoethyl)-2-methylbenzonitrile vs. 4-(2-Aminoethyl)benzonitrile Introduction In the design of kinase inhibitors, GPCR ligands, and targeted immunomodulators (such as MTH1 inhibitors[1...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 4-(2-Aminoethyl)-2-methylbenzonitrile vs. 4-(2-Aminoethyl)benzonitrile
Introduction
In the design of kinase inhibitors, GPCR ligands, and targeted immunomodulators (such as MTH1 inhibitors[1]), bifunctional building blocks are essential for modular drug synthesis. Two highly utilized synthons in this class are 4-(2-aminoethyl)-2-methylbenzonitrile hydrochloride and 4-(2-aminoethyl)benzonitrile hydrochloride [2][3].
While these molecules appear structurally similar, the presence of a single ortho-methyl group in the former fundamentally alters its reactivity profile. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two intermediates, explaining the causality behind their divergent kinetics and providing self-validating experimental protocols to ensure your synthetic success.
Section 1: Structural and Electronic Causality
To predict the behavior of these building blocks, we must analyze the spatial relationship between their functional groups:
The Primary Amine (Distal): In both compounds, the aminoethyl group is located at the para position (C4) relative to the nitrile. Because it is spatially isolated from the rest of the ring, the local steric and electronic environment of the amine is nearly identical in both analogs.
The Nitrile Group (Proximal): The nitrile carbon is the electrophilic center. In the unsubstituted analog, this center is highly accessible. However, in the 2-methyl analog, the ortho-methyl group creates a significant steric shield. This steric bulk impedes the trajectory of incoming nucleophiles (such as azide ions or hydroxide), drastically increasing the activation energy required for reactions at the cyano group[4].
Bifunctional reactivity map illustrating the divergent steric effects on the nitrile group.
Section 2: Comparative Quantitative Data
The steric bottleneck imposed by the ortho-methyl group requires careful optimization of reaction conditions. Table 1 summarizes the expected quantitative performance of both building blocks across two standard functionalization pathways.
Workflow A: Selective N-Acylation of the Primary Amine
Because both compounds are supplied as hydrochloride salts, the amine is protonated (
−NH3+
) and lacks nucleophilicity. The critical first step is neutralization.
Methodology:
Preparation: Suspend 1.0 eq of the chosen hydrochloride salt in anhydrous Dichloromethane (DCM) at 0 °C. Self-Validation Check: The salt will not fully dissolve, leaving a cloudy suspension.
Free-Basing: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Self-Validation Check: As the DIPEA neutralizes the HCl, the suspension will clear into a homogenous, transparent solution. This optical change confirms the successful liberation of the free amine.
Acylation: Slowly add 1.1 eq of the desired acyl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with DCM. The performance of both the ortho-methyl and unsubstituted analogs will be identical here.
Workflow B: [3+2] Cycloaddition for Tetrazole Synthesis
Tetrazoles are excellent bioisosteres for carboxylic acids. However, synthesizing them from sterically hindered nitriles requires overcoming a significant energy barrier[5].
Workflow for tetrazole synthesis highlighting condition adjustments for ortho-substituted nitriles.
Methodology:
Assembly: In a pressure vial, combine 1.0 eq of the N-protected intermediate, 3.0 eq of Sodium Azide (
NaN3
), and 3.0 eq of Ammonium Chloride (
NH4Cl
) in anhydrous DMF.
Thermal Activation:
For the unsubstituted analog , heat to 100 °C for 12 hours.
For the ortho-methyl analog , heat to 120 °C for 24–48 hours to overcome the steric hindrance of the methyl group.
Monitoring (Self-Validation): Monitor via LC-MS. The product tetrazole will elute earlier than the starting nitrile due to its increased polarity and ionizability.
Isolation: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl. Self-Validation Check: The tetrazole will precipitate out of the aqueous layer as a white/off-white solid upon acidification, allowing for easy isolation via vacuum filtration.
Conclusion & Selection Guide
Choose 4-(2-Aminoethyl)benzonitrile when your synthetic route requires downstream functionalization of the nitrile group (e.g., conversion to an amide, amine, or tetrazole) under mild conditions. Its lack of steric hindrance ensures rapid, high-yielding transformations.
Choose 4-(2-Aminoethyl)-2-methylbenzonitrile when you specifically need the methyl group for target binding (e.g., filling a hydrophobic pocket in a receptor) OR when you want to selectively react the amine while keeping the nitrile intact. The ortho-methyl group acts as a built-in "steric protecting group," rendering the nitrile highly resistant to unwanted side reactions during upstream steps.
References
MTH1 inhibitors for treatment of inflammatory and autoimmune conditions. Google Patents (WO2015187089A1).
Accepted Manuscript - RSC Publishing (Steric Effects in Nitrile Hydration). Royal Society of Chemistry.
Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology.
4-(2-Aminoethyl)benzonitrile hydrochloride Product Data. AK Scientific.
A Comparative Guide to the LC-MS Mass Spectrometry Validation of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride
This guide provides an in-depth, technically-focused comparison and validation protocol for the quantitative analysis of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technically-focused comparison and validation protocol for the quantitative analysis of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices, ensuring a robust and self-validating analytical method.
Introduction: The Analytical Challenge of a Polar Small Molecule
4-(2-Aminoethyl)-2-methylbenzonitrile is a small molecule of interest in pharmaceutical development. As a polar compound containing a primary amine and a nitrile group, its hydrochloride salt presents unique challenges for reversed-phase liquid chromatography. The primary analytical hurdles include poor retention on traditional C18 stationary phases and the potential for peak tailing due to interactions with residual silanols on the silica support. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the requisite sensitivity and selectivity for accurate quantification. However, a rigorous validation is paramount to ensure the reliability and reproducibility of the analytical data, in accordance with regulatory expectations.[1][2] This guide will detail a comprehensive validation strategy, comparing two common chromatographic approaches to illustrate the principles of method optimization.
Foundational Strategy: Method Development and Optimization
The overarching goal is to develop a method that is not only accurate and precise but also robust for routine use. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[3][4][5]
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, is recommended. For the purpose of this guide, we will consider Phenylethylamine-d5 as a suitable internal standard.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additives: Formic acid (LC-MS grade) and ammonium acetate (LC-MS grade).
Sample Preparation: Simplicity and Reproducibility
Given the soluble nature of the hydrochloride salt, a straightforward "dilute-and-shoot" approach is often sufficient for the analysis of the bulk drug substance.
Protocol:
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride reference standard in a suitable diluent (e.g., 50:50 methanol:water).
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range.
Internal Standard Spiking: Add a constant concentration of the internal standard to all calibration standards and quality control samples.
Chromatographic and Mass Spectrometric Conditions: A Comparative Approach
To provide a comprehensive guide, we will compare two common LC approaches for the analysis of polar compounds: Reversed-Phase Liquid Chromatography (RPLC) with a polar-embedded column and Hydrophilic Interaction Liquid Chromatography (HILIC).
Parameter
Method A: Reversed-Phase LC (Polar-Embedded C18)
Method B: HILIC
Rationale and Discussion
LC Column
Polar-embedded C18, 2.1 x 100 mm, 1.8 µm
Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm
Method A utilizes a stationary phase with a polar group embedded near the silica surface to improve retention of polar analytes and reduce silanol interactions. Method B offers an alternative separation mechanism based on partitioning of the analyte between a water-enriched layer on the stationary phase and a highly organic mobile phase, which is often advantageous for very polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
The acidic mobile phase in Method A promotes protonation of the primary amine, enhancing retention and improving peak shape. In Method B , a high organic content is necessary to achieve retention in HILIC mode. Ammonium acetate serves as a buffer and aids in ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Acetonitrile is a common organic modifier in both RPLC and HILIC due to its favorable viscosity and compatibility with MS.
Gradient
5-95% B over 5 minutes
95-50% A over 5 minutes
A gradient elution is employed to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable timeframe.
Flow Rate
0.4 mL/min
0.4 mL/min
A flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column and provides a good balance between analysis time and chromatographic efficiency.
Column Temp.
40 °C
40 °C
Elevated column temperature can improve peak shape and reduce backpressure.
Injection Vol.
2 µL
2 µL
A small injection volume is used to minimize band broadening.
MS System
Triple Quadrupole Mass Spectrometer
Triple Quadrupole Mass Spectrometer
A triple quadrupole instrument is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode
Positive Electrospray Ionization (ESI+)
Positive Electrospray Ionization (ESI+)
The primary amine group on the analyte is readily protonated, making ESI+ the optimal ionization mode.
The precursor ion for the analyte corresponds to its protonated molecular weight. Product ions are selected based on their intensity and specificity following collision-induced dissociation (CID). Monitoring two transitions enhances the confidence in analyte identification.
These parameters should be optimized for the specific instrument to achieve maximum signal intensity for the analyte and internal standard.
Method Validation: A Step-by-Step Protocol with Acceptance Criteria
The chosen method should be subjected to a full validation as per ICH Q2(R1) guidelines.[3][4][6]
System Suitability
Purpose: To ensure the chromatographic system is performing adequately before initiating the validation experiments.
Procedure: Inject a standard solution (at a mid-range concentration) five times.
Acceptance Criteria:
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor: 0.8 - 1.5
Theoretical Plates > 5000
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
Analyze a blank sample (diluent).
Analyze the analyte and internal standard.
Analyze a mixture of the analyte and potential impurities. Potential impurities for 4-(2-Aminoethyl)-2-methylbenzonitrile could include starting materials from the synthesis (e.g., 2-methyl-4-bromobenzonitrile), by-products (e.g., isomers), and degradation products. Commercially available structural analogs such as 4-(2-Aminoethyl)benzonitrile and 2-Amino-4-methylbenzonitrile should be used to challenge the method.
For drug product analysis, a placebo sample should be analyzed.
Acceptance Criteria:
No interfering peaks at the retention times of the analyte and internal standard in the blank and placebo samples.
The analyte peak should be well-resolved from all potential impurity peaks (Resolution > 2.0).
Diagram of the Specificity Experimental Workflow
Caption: Workflow for assessing method specificity.
Linearity and Range
Purpose: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Procedure: Prepare and analyze a series of at least five calibration standards over the expected concentration range (e.g., 1 - 1000 ng/mL).
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.995.
The y-intercept should not be significantly different from zero.
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).
Mock Data for Linearity (Method A)
Nominal Conc. (ng/mL)
Peak Area Ratio (Analyte/IS)
Back-Calculated Conc. (ng/mL)
% Accuracy
1.0
0.012
0.98
98.0
5.0
0.058
5.1
102.0
25.0
0.295
24.8
99.2
100.0
1.180
101.5
101.5
500.0
5.950
498.0
99.6
1000.0
12.010
1005.0
100.5
r²
0.9998
Accuracy
Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared from a separate stock solution. The analysis should be performed on three different days.
Acceptance Criteria:
The mean recovery should be within 85-115% of the nominal concentration.
Mock Data for Accuracy (Method A)
QC Level
Nominal Conc. (ng/mL)
Day 1 (Mean Conc. ± SD)
Day 2 (Mean Conc. ± SD)
Day 3 (Mean Conc. ± SD)
Overall Mean Recovery (%)
Low
3.0
3.1 ± 0.1
2.9 ± 0.2
3.0 ± 0.1
100.0
Medium
75.0
76.5 ± 2.5
74.2 ± 3.1
75.8 ± 2.8
100.9
High
750.0
740.0 ± 25.0
760.0 ± 30.0
755.0 ± 28.0
100.2
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay precision): Analyze six replicate QC samples at the medium concentration level on the same day.
Intermediate Precision (Inter-assay precision): Analyze the QC samples on three different days by two different analysts using two different instruments, if possible.
Acceptance Criteria:
The %RSD for repeatability should not exceed 15%.
The %RSD for intermediate precision should not exceed 15%.
Mock Data for Precision (Method A)
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Low
3.0
4.5
6.2
Medium
75.0
3.8
5.1
High
750.0
3.2
4.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1).
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing a series of low-concentration samples to find the concentration at which the precision and accuracy criteria are met.
Acceptance Criteria:
LOQ should be demonstrated with acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).
Mock Data for LOD and LOQ
Parameter
Value (ng/mL)
LOD
0.3
LOQ
1.0
Robustness
Purpose: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure: Introduce small variations in the method parameters and assess the impact on the results. Examples of parameters to vary include:
Mobile phase composition (± 2%)
Column temperature (± 5 °C)
Flow rate (± 10%)
Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis of a QC sample should not be significantly affected.
Method Comparison and Final Selection
Both the reversed-phase and HILIC methods can be validated to be suitable for the intended purpose. The choice between them often depends on specific experimental needs.
Reversed-Phase (Method A): Generally offers better reproducibility and is less susceptible to matrix effects. The polar-embedded column provides sufficient retention for the analyte.
HILIC (Method B): May provide better retention for very polar impurities that are not well-retained by reversed-phase chromatography. However, HILIC methods can sometimes be less robust and require longer equilibration times.
For routine quality control of the bulk drug substance where the impurity profile is well-characterized, the reversed-phase method is often preferred due to its robustness and ease of use.
Diagram of the Validation Parameter Relationship
Caption: Interrelationship of key LC-MS validation parameters.
Conclusion
This guide has outlined a comprehensive framework for the validation of an LC-MS method for the quantitative analysis of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a reliable and reproducible analytical method can be established. The comparative approach between reversed-phase and HILIC chromatography highlights the importance of selecting the appropriate chromatographic strategy based on the specific analytical challenges. A thoroughly validated LC-MS method is a cornerstone of drug development, providing the high-quality data necessary for regulatory submissions and ensuring product quality and safety.
References
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride: Comprehensive Safe Handling and Disposal Guide As a Senior Application Scientist, I recognize that managing chemical intermediates containing both nitrile and primary...
Author: BenchChem Technical Support Team. Date: March 2026
4-(2-Aminoethyl)-2-methylbenzonitrile Hydrochloride: Comprehensive Safe Handling and Disposal Guide
As a Senior Application Scientist, I recognize that managing chemical intermediates containing both nitrile and primary amine functionalities requires rigorous adherence to Environmental Health and Safety (EHS) protocols. 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS: 1895092-44-0) is a versatile building block in drug discovery, but its structural features dictate specific physicochemical behaviors during waste aggregation[1].
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional EHS policies.
Physicochemical Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity. The molecule contains a nitrile group (–C≡N), a primary amine (–NH₂), and is supplied as a hydrochloride salt (HCl).
The Chloride Factor: Because it is an HCl salt, any organic solvent waste containing this compound must be routed to a halogenated waste stream . Incinerating chloride-containing compounds in non-halogenated streams can damage incinerator scrubbers and release toxic dioxins.
pH Sensitivity: In aqueous solutions, the HCl salt will lower the pH, creating a mildly acidic environment. Conversely, exposing the salt to strong bases (pH > 9) will deprotonate the amine, precipitating the free base. This alters the compound's solubility and volatility, potentially increasing inhalation risks.
Oxidation Risk: The nitrile and amine groups can undergo highly exothermic reactions if inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides), risking the release of toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN) gases[2].
The overriding principle governing laboratory waste is that no activity should begin unless a disposal plan has been formulated[2]. The following diagram illustrates the logical decision tree for segregating 4-(2-Aminoethyl)-2-methylbenzonitrile HCl waste.
Workflow for the segregation and disposal of 4-(2-Aminoethyl)-2-methylbenzonitrile HCl waste.
Standard Operating Procedures (SOP): Waste Handling
Do not dispose of any materials or wastes containing this compound down the drain[4]. All waste must be captured in a Satellite Accumulation Area (SAA) prior to transfer to a Central Accumulation Area (CAA)[5].
Protocol A: Solid Waste Segregation
Applies to: Unused powders, contaminated weighing paper, empty vials, and disposable spatulas.
Collection: Gather all solid residues and contaminated consumables inside a functioning fume hood to prevent inhalation of fine crystalline dust.
Containment: Place the waste into a chemically compatible, sealable container (e.g., wide-mouth High-Density Polyethylene (HDPE) jar). Double-bagging is recommended for highly contaminated items.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and include a description: Toxic Solid Organics (Contains Nitrile/Amine HCl)[6].
Storage: Store in the designated SAA. Ensure the container remains tightly closed at all times unless actively adding waste[7].
Protocol B: Liquid Waste Handling & Pre-Treatment
Applies to: Reaction mother liquors, chromatography fractions, and equipment rinsates.
Determine Solvent Matrix:
If Organic: Transfer the solution directly into a designated Halogenated Organic Waste carboy. Causality: Even if the primary solvent is non-halogenated (e.g., ethyl acetate, methanol), the dissolved hydrochloride salt introduces chloride ions, necessitating halogenated disposal to prevent incinerator damage.
If Aqueous: Proceed to Step 2.
pH Verification (Aqueous Only): Using pH indicator strips, test the pH of the aqueous waste. The dissolution of the HCl salt will likely yield a pH between 3 and 5.
Neutralization for Storage: To prevent the corrosion of metal storage drums or the degradation of plastic carboys over time, carefully neutralize the aqueous waste to a pH of 6–8 using dilute Sodium Hydroxide (1M NaOH).
Critical Warning: Do not exceed pH 8.5. Over-basification will cause the 4-(2-Aminoethyl)-2-methylbenzonitrile free base to precipitate out of solution as an insoluble oil or solid, complicating liquid transfer and altering the hazard profile.
Transfer: Pour the neutralized aqueous waste into the designated Aqueous Hazardous Waste carboy.
Spill Response & Emergency Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Isolate the Area: Restrict access and ensure personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
Solid Spills: Do not dry sweep, as this generates respirable dust. Gently cover the spill with damp paper towels (moistened with water or ethanol) to suppress dust, then carefully scoop the material into a solid hazardous waste container. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
Liquid Spills: Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand).
Causality: Do NOT use combustible absorbents like sawdust. If the spill contains strong oxidizing agents from a concurrent reaction, combustible absorbents mixed with nitriles pose a severe fire hazard.
Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a water rinse. Collect all rinsates as aqueous hazardous waste[2].
References
Molaid. "4-(2-aminoethyl)-2-methylbenzonitrile hydrochloride - CAS号 1895092-44-0." Molaid Chemical Database. Available at:[Link]
National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]
Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, Oct 2021. Available at: [Link]
Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag, Jun 2019. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov, Nov 2025. Available at: [Link]
Colorado Department of Public Health and Environment. "Hazardous Waste Management for School Laboratories." CDPHE. Available at:[Link]
Personal protective equipment for handling 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS: 1895092-44-0) . This document is engineered to pro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride (CAS: 1895092-44-0) . This document is engineered to provide researchers and drug development professionals with actionable, self-validating protocols that prioritize both personnel safety and experimental integrity.
Chemical Identity & Hazard Causality Analysis
Before implementing any safety protocol, it is critical to understand the molecular behavior of the compound. 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a substituted phenethylamine derivative featuring both a primary amine hydrochloride and a benzonitrile moiety [1].
Understanding the "why" behind the hazards dictates our protective strategies:
The Hydrochloride Salt Form: While this salt form enhances aqueous solubility for biological assays, it typically presents as a fine, crystalline powder. This physical state drastically increases the risk of aerosolization during weighing, posing an acute inhalation hazard (GHS H332) [2].
The Primary Amine Group: Amines are notoriously reactive and can act as strong skin and respiratory sensitizers. Direct dermal contact can lead to localized irritation or contact dermatitis (GHS H315, H319) [2].
The Benzonitrile Moiety: While covalently stable under standard conditions, extreme thermal decomposition (e.g., during a laboratory fire) will cause the nitrile group to liberate highly toxic hydrogen cyanide (HCN) and nitrogen oxide (NOx) gases [3].
Required Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, standard laboratory PPE is insufficient. The following equipment must be utilized to create a multi-layered barrier between the operator and the chemical.
Table 2: Quantitative PPE Specifications & Standards
PPE Category
Required Material / Specification
Min. Thickness
Breakthrough Time
Regulatory Standard
Gloves
Nitrile (Double-gloving recommended)
≥
0.11 mm
> 480 minutes
EN 374 / ASTM D6978
Eye Protection
Indirect-vented safety goggles
N/A
N/A
ANSI Z87.1 / EN 166
Body Protection
Tyvek® lab coat or chemical-resistant apron
N/A
N/A
ISO 13688
Respiratory
N95 / P100 Particulate Respirator*
N/A
N/A
NIOSH 42 CFR 84
*Respiratory protection is strictly required if handling occurs outside of a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood, though out-of-hood handling is strongly discouraged.
Operational Handling Protocol
This step-by-step methodology ensures a self-validating workflow. By verifying environmental controls before exposing the chemical, you eliminate the primary vectors of contamination.
Step 1: Environmental Verification
Ensure the chemical fume hood is operational. Verify the face velocity monitor reads between 80–100 feet per minute (fpm) .
Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can aerosolize the hydrochloride salt.
Step 2: Preparation & Gowning
Don PPE in the following order: Lab coat
→
Safety goggles
→
Inner nitrile gloves
→
Outer nitrile gloves.
Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, while the outer gloves are pulled over the sleeves.
Step 3: Weighing & Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Hydrochloride salts are prone to static cling; anti-static tools prevent the powder from jumping and contaminating the balance housing.
Use a dedicated, grounded stainless steel or disposable anti-static spatula to transfer the powder.
Once the desired mass is achieved, immediately seal the source bottle.
Step 4: Dissolution & Decontamination
If creating a stock solution, add the solvent (e.g., DMSO or sterile water) directly to the weighing vessel inside the hood to suppress dust generation before transferring to a volumetric flask.
Wipe down the balance and hood surface with a damp paper towel (using 70% ethanol or water) to capture any microscopic dust. Dispose of the towel as hazardous solid waste.
In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Dry sweeping is strictly prohibited.
Minor Spill Protocol (< 50 grams):
Isolate: Alert personnel in the immediate vicinity. Keep the fume hood running to maintain negative pressure.
Moisten: Lightly mist the spilled powder with water or a compatible solvent (e.g., 70% isopropanol) using a spray bottle. Causality: Wetting the powder aggregates the particles, neutralizing the inhalation hazard.
Absorb: Cover the moistened spill with inert absorbent pads or damp paper towels.
Collect: Carefully scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.
Clean: Wash the spill area with soap and water to remove any residual amine salts, which can leave a sticky, corrosive residue.
Disposal Directives:
Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste bin designated for "Toxic Organic Solids."
Liquid Waste: Aqueous or organic solutions containing 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride must be collected in dedicated, compatible carboys (e.g., HDPE). Do not mix with strong oxidizing agents, as this can trigger an exothermic reaction.
Figure 2: Decision matrix and procedural pathway for chemical spill response.
References
NextSDS. "4-amino-2-methylbenzonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
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